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  • Product: 2H-Benzimidazole-2-thione
  • CAS: 58536-70-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2H-Benzimidazole-2-Thione: A Comprehensive Crystallographic Guide

Executive Summary The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including proton pump inhibitors (e.g., omeprazole), antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including proton pump inhibitors (e.g., omeprazole), antimicrobial agents, and corrosion inhibitors. Among its derivatives, 2H-benzimidazole-2-thione (often referred to by its tautomeric name, 2-mercaptobenzimidazole) presents a fascinating case study in structural chemistry.

Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. The spatial arrangement of its hydrogen-bond donors and acceptors directly dictates target-binding affinity. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 2H-benzimidazole-2-thione, detailing the thermodynamic drivers of its crystallization, the step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) methodology, and the quantitative structural metrics that define its solid-state behavior.

Tautomeric Equilibrium and Solid-State Dominance

In solution, 2-mercaptobenzimidazole exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. However, crystallographic analysis unequivocally demonstrates that the thione tautomer (1,3-dihydro-2H-benzimidazole-2-thione) is the exclusive species in the solid state .

The Causality of Thione Selection

The preferential crystallization of the thione form is driven by thermodynamics. The thione tautomer possesses two N-H hydrogen bond donors and one highly polarizable C=S hydrogen bond acceptor. This configuration allows for the formation of robust, infinite one-dimensional zig-zag chains or cyclic dimers via N-H···S intermolecular hydrogen bonds . The enthalpy gained from this extensive hydrogen-bonding network significantly lowers the lattice energy, making the thione crystal lattice thermodynamically vastly superior to any potential thiol-based lattice.

Tautomerism Thiol Thiol Form (-SH) Thione Thione Form (=S) Thiol->Thione Solution Equilibrium Lattice Crystal Lattice (N-H···S H-Bonds) Thione->Lattice Thermodynamic Drive (Crystallization)

Tautomeric equilibrium and thermodynamic selection of the thione form.

Experimental Protocols: A Self-Validating Workflow

To achieve a high-resolution structural model, the crystallographic workflow must be meticulously controlled. The following protocols outline the standard operating procedures for isolating and analyzing 2H-benzimidazole-2-thione, emphasizing the mechanistic reasoning behind each technical choice.

Workflow Solvent Solvent Selection (EtOH/H2O) Growth Slow Evaporation (Thermodynamic Control) Solvent->Growth Supersaturation Mounting Crystal Mounting & Cryocooling (100K) Growth->Mounting Single Crystal Diffraction X-Ray Diffraction (Mo/Cu Kα) Mounting->Diffraction Minimize Thermal Motion Phasing Intrinsic Phasing (Structure Solution) Diffraction->Phasing Electron Density Map Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Anisotropic Displacement

SC-XRD workflow for 2H-benzimidazole-2-thione structural elucidation.

Protocol 1: Crystal Growth and Harvesting
  • Solvent System Selection: Dissolve high-purity 2-mercaptobenzimidazole powder in a 1:1 mixture of absolute ethanol and deionized water.

    • Causality: Ethanol provides solubility, while water acts as an antisolvent to modulate the saturation point. The protic nature of both solvents supports the hydrogen-bonding dynamics necessary for thione stabilization.

  • Controlled Evaporation: Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 293 K.

    • Causality: Slow evaporation maintains near-equilibrium conditions. Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders or twinned crystals unsuitable for SC-XRD.

  • Harvesting: Submerge the harvested crystal in a drop of perfluorinated polyether (e.g., Paratone-N oil) under a polarizing microscope.

    • Causality: The oil coats the crystal, preventing solvent loss (which causes lattice cracking) and protecting the sample from atmospheric moisture, which could form amorphous ice rings during cryocooling.

Protocol 2: SC-XRD Data Collection
  • Mounting and Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is absolute critical for resolving the electron density of the low-mass hydrogen atoms attached to the nitrogen centers, which serves as the definitive proof of the thione tautomer.

  • Diffraction: Utilize Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation to collect full-sphere data. Ensure high redundancy to maximize the signal-to-noise ratio.

  • Data Reduction: Apply multi-scan absorption corrections (e.g., SADABS).

    • Causality: Sulfur is a moderate X-ray absorber. Failing to correct for absorption will result in systematic errors in the observed intensities, leading to distorted thermal ellipsoids and inaccurate bond lengths.

Protocol 3: Structure Solution and Refinement
  • Phasing: Solve the structure using intrinsic phasing methods via SHELXT .

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL integrated within the Olex2 GUI .

  • Hydrogen Atom Treatment: Locate the N-bound hydrogen atoms in the difference Fourier map and refine them freely with isotropic displacement parameters.

    • Self-Validation: If the molecule were in the thiol form, a residual electron density peak would appear near the sulfur atom. The absence of a peak near S, combined with distinct peaks near both N atoms, self-validates the thione assignment.

Quantitative Structural Analysis

The crystallographic data provides unambiguous geometric evidence of the molecule's electronic state. Below are the typical structural parameters derived from high-quality SC-XRD analysis of 2H-benzimidazole-2-thione.

Table 1: Crystallographic and Refinement Parameters
ParameterValue / Description
Empirical Formula C 7​ H 6​ N 2​ S
Formula Weight 150.20 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a≈13.5 Å, b≈4.0 Å, c≈13.0 Å, β≈104∘
Volume ≈680 Å 3
Z (Molecules per unit cell) 4
Temperature 100(2) K
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

The bond lengths are the ultimate diagnostic tool for tautomeric assignment. A pure C-S single bond is typically ∼1.81 Å, whereas a pure C=S double bond is ∼1.61 Å. The observed C-S distance in this structure strongly indicates double-bond character, confirming the thione state.

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Structural Implication
Thione Bond C(2) - S(1)1.68 - 1.70 ÅConfirms C=S double bond character.
Amide-like Bond C(2) - N(1) / N(3)1.34 - 1.36 ÅIndicates partial double bond character via resonance.
Aromatic Core C - C (Benzene ring)1.38 - 1.40 ÅStandard aromatic delocalization.
Internal Angle N(1) - C(2) - N(3) ∼105∘ Constrained by the 5-membered imidazole ring.
Hydrogen Bond N(1)-H S(1) N S ≈3.25 ÅStrong intermolecular interaction stabilizing the lattice.

Implications for Drug Development

For drug development professionals, the crystal structure of 2H-benzimidazole-2-thione is not merely an academic exercise; it is the foundation of structure-based drug design (SBDD).

  • Pharmacophore Mapping: The confirmed thione state dictates that the molecule acts as a dual hydrogen-bond donor (via the two N-H groups) and a single, diffuse hydrogen-bond acceptor (via the sulfur atom). If a computational chemist mistakenly models the thiol tautomer, docking simulations will fail to predict the correct binding pose within a target protein's active site.

  • Bioavailability and Solubility: The robust N-H···S hydrogen-bonded lattice results in high lattice energy, which directly correlates to the compound's relatively low aqueous solubility. Disrupting this symmetry—for example, by methylating one of the nitrogen atoms—can drastically lower the melting point and improve solubility, a key strategy in lead optimization.

  • Reactivity Profiling: The C=S bond length ( ∼1.69 Å) indicates significant polarization. The sulfur atom is highly nucleophilic, explaining why 2-mercaptobenzimidazole derivatives are excellent precursors for synthesizing thioethers (e.g., the synthesis pathway for proton pump inhibitors).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6711, 2-Mercaptobenzimidazole. PubChem. Available at:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Exploratory

2H-Benzimidazole-2-thione: Mechanistic Insights into Thione-Thiol Tautomerism and Analytical Workflows

Executive Summary For researchers and drug development professionals working with benzimidazole scaffolds, understanding the tautomeric equilibrium of 2H-benzimidazole-2-thione (often referred to as 2-mercaptobenzimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with benzimidazole scaffolds, understanding the tautomeric equilibrium of 2H-benzimidazole-2-thione (often referred to as 2-mercaptobenzimidazole or 2-MBI) is not merely an academic exercise—it is a critical determinant of molecular reactivity, target binding, and pharmacokinetic profiling. This whitepaper provides an in-depth mechanistic analysis of the thione-thiol tautomerism in 2-MBI, detailing the thermodynamic drivers, the kinetic barriers of proton transfer, and the self-validating analytical workflows required to characterize these states in solution and solid phases.

Mechanistic Foundations of the Tautomeric Equilibrium

The 2-MBI system exists in a dynamic equilibrium between the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol). While the thiol form benefits from a fully delocalized 10- π electron aromatic system across the fused bicyclic core, empirical and computational data consistently demonstrate that the thione form is overwhelmingly favored in the solid state and in most polar solvents .

Thermodynamic Drivers vs. Aromaticity

The preference for the thione form seems counterintuitive given the loss of full aromaticity. However, the causality lies in the immense stabilization energy provided by the thioamide resonance ( N−C=S↔N+=C−S− ) and the formation of robust intermolecular hydrogen bond networks ( N−H⋯S=C ). The energy gained from these intermolecular interactions vastly outweighs the resonance energy lost from the imidazole ring.

The Kinetic Barrier of Proton Transfer

The interconversion between the thione and thiol states requires a 1,3-proton shift. A direct intramolecular proton transfer is kinetically forbidden under standard conditions because it requires a highly strained, four-membered cyclic transition state. Therefore, tautomerization is strictly an intermolecular process . It relies on either self-association (dimerization) in non-polar media or solvent-mediated proton relays in protic environments (such as water or alcohols).

Tautomerism Thione Thione Form (1,3-dihydro-2H-benzimidazole-2-thione) Dimer Hydrogen-Bonded Dimer (Intermolecular Intermediate) Thione->Dimer Self-Association (Non-polar media) Solvent Solvent-Mediated Complex (Protic Solvents) Thione->Solvent Solvation (Polar Protic media) Thiol Thiol Form (1H-benzimidazole-2-thiol) Dimer->Thiol Concerted Proton Transfer Solvent->Thiol Solvent-Assisted Proton Relay

Diagram 1: Intermolecular pathways for thione-thiol tautomerization.

Implications for Drug Development

In medicinal chemistry, the tautomeric state of a precursor or active pharmaceutical ingredient (API) dictates its reactivity. For instance, in the synthesis of proton pump inhibitors (PPIs) like omeprazole, the benzimidazole core must act as a nucleophile.

  • The Thiol as the Reactive Species: Alkylation reactions specifically target the sulfur atom. The reaction kinetics are governed by the concentration of the thiol tautomer or the thiolate anion generated under basic conditions.

  • The Thione as the Resting State: In biological media, the thione form often dominates, influencing how the molecule coordinates with metalloenzymes (e.g., zinc-dependent targets), as the soft sulfur of the thione is an excellent ligand for transition metals .

Quantitative Tautomeric Data

To effectively track and manipulate this equilibrium, scientists rely on specific spectroscopic markers. The following table synthesizes the standard quantitative parameters used to differentiate the two tautomers .

ParameterThione Form (Dominant)Thiol Form (Minor)
Relative Energy (Gas Phase) 0.0 kcal/mol (Global Minimum) +11.4 kcal/mol
13 C NMR Shift (C2 position) ∼168 ppm ∼150 ppm
1 H NMR Shift (Heteroatom) ∼12.5 ppm (N-H, broad) ∼3.5 ppm (S-H, sharp if slow exch.)
Key FT-IR Frequencies 1180 cm−1 (C=S), 3100 cm−1 (N-H) 2550 cm−1 (S-H), 1620 cm−1 (C=N)
Predominant Environment Solid state, Polar protic solventsDilute non-polar solvents, Metal-coordinated

Self-Validating Experimental Protocols

To accurately characterize the tautomeric ratio without analytical artifacts, the experimental design must account for the rapid exchange rates and the propensity of the molecule to self-associate. The following protocols are engineered to isolate these variables.

Protocol A: Variable-Temperature (VT) NMR Spectroscopy

Because tautomeric exchange is rapid on the NMR timescale at room temperature (resulting in time-averaged signals), VT-NMR is required to slow the exchange rate below the Larmor frequency difference of the tautomers.

  • Sample Preparation: Dissolve 5 mg of 2-MBI in 0.5 mL of anhydrous DMF- d7​ .

    • Causality: DMF- d7​ is chosen over CDCl 3​ due to the poor solubility of the thione dimer in non-polar solvents, and over DMSO- d6​ because DMF has a lower freezing point (-61 °C), allowing for a wider temperature window to observe signal decoalescence.

  • Instrument Tuning: Calibrate the 90° pulse width and tune the probe at room temperature (298 K) on a 600 MHz NMR spectrometer.

  • Variable Temperature Acquisition: Acquire 1 H and 13 C spectra from 298 K down to 220 K in 10 K increments. Allow exactly 15 minutes of thermal equilibration at each step.

    • Causality: Strict thermal equilibration prevents convection currents within the NMR tube, which would artificially broaden the spectral lines and invalidate the kinetic analysis of the exchange process.

  • Data Processing: Perform lineshape analysis on the C2 carbon signal. Track the shift from an averaged ∼160 ppm peak to distinct signals at ∼168 ppm (thione) and ∼150 ppm (thiol) to extract the equilibrium constant ( Keq​ ).

Protocol B: Phase-Dependent FT-IR Spectroscopy

This protocol validates the role of intermolecular hydrogen bonding by comparing the highly associated solid state to a highly dissociated dilute solution.

  • Solid-State Analysis: Acquire an ATR-FTIR spectrum of crystalline 2-MBI.

    • Causality: Attenuated Total Reflectance (ATR) allows for direct measurement of the solid lattice where intermolecular N−H⋯S=C hydrogen bonding locks the molecule exclusively in the thione state.

  • Solution-State Analysis: Prepare a highly dilute solution (1 mM) in anhydrous dichloromethane (DCM) and acquire the spectrum using a liquid cell with KBr windows.

    • Causality: High dilution in a non-polar, aprotic solvent forces the disruption of the thione dimers. This shifts the equilibrium, revealing the emergence of the S-H stretching frequency ( ∼2550 cm−1 ) characteristic of the thiol tautomer.

Workflow Sample Sample Preparation (2-MBI in DMF-d7 / DCM) NMR Variable-Temperature NMR (Kinetic Isolation) Sample->NMR Solvation & Temp control IR FT-IR Spectroscopy (Phase Comparison) Sample->IR Concentration control Analysis Data Synthesis & Equilibrium Calculation NMR->Analysis Chemical shift decoalescence IR->Analysis C=S vs S-H band ratio Output Thermodynamic Parameters (ΔG, ΔH, ΔS) Analysis->Output Van 't Hoff plot generation

Diagram 2: Self-validating analytical workflow for tautomer characterization.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6742, 2-Mercaptobenzimidazole." PubChem Database. URL:[Link]

  • National Institute of Standards and Technology (NIST). "2-Benzimidazolethiol." NIST Chemistry WebBook, SRD 69. URL:[Link]

Foundational

A Technical Whitepaper on the Physicochemical Properties and Pharmaceutical Applications of 2-Mercaptobenzimidazole

Executive Summary 2-Mercaptobenzimidazole (2-MBI), formally known as 1,3-dihydro-2H-benzimidazole-2-thione, is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Mercaptobenzimidazole (2-MBI), formally known as 1,3-dihydro-2H-benzimidazole-2-thione, is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, materials science, and agricultural formulation. Characterized by its fused benzene and imidazole rings with a sulfur-containing functional group at the C2 position, 2-MBI is a "privileged scaffold" in drug discovery.

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-MBI, focusing on its complex structural dynamics, quantitative physical parameters, and the rigorous methodologies required for its synthesis, characterization, and application in drug development.

Structural Dynamics: The Thione-Thiol Tautomerism

The most critical physicochemical feature of 2-MBI is its ability to exist in a tautomeric equilibrium between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and thiol (1H-benzimidazole-2-thiol) forms. Understanding this duality is paramount for researchers, as it dictates the molecule's reactivity, solubility, and receptor-binding profile in biological systems.

  • Solid-State vs. Solution Phase: X-ray crystallographic and IR spectroscopic data confirm that in the solid state, 2-MBI exists almost exclusively in the thione form, stabilized by strong intermolecular N-H···S hydrogen bonding. In solution, the equilibrium is highly dependent on solvent polarity and pH.

  • Reactivity Implications: The tautomeric state dictates the site of electrophilic attack. The sulfur atom (thiolate form) is a "soft" nucleophile, making S-alkylation kinetically favored under mild basic conditions. Conversely, N-alkylation is thermodynamically favored but requires harsher conditions or specific protecting group strategies.

Tautomerism Thione Thione Form (Dominant in Solid/Polar) Eq Tautomeric Equilibrium (Proton Transfer) Thione->Eq NAlk N-Alkylation (Thermodynamic Control) Thione->NAlk Base + RX Thiol Thiol Form (Favored in Non-Polar/Alkaline) SAlk S-Alkylation (Kinetic Control) Thiol->SAlk Base + RX Eq->Thiol

Tautomeric equilibrium of 2-MBI and its divergent alkylation pathways.

Quantitative Physicochemical Profiling

To facilitate formulation and synthetic planning, the core physicochemical parameters of 2-MBI are summarized below. The dual pKa values reflect the deprotonation of the protonated benzimidazole nitrogen (pKa1) and the subsequent deprotonation of the thiol/amine group (pKa2), which is critical for pH-dependent solubility profiling .

PropertyValueAnalytical Significance
Molecular Formula C₇H₆N₂SCore mass for MS identification.
Molecular Weight 150.20 g/mol Determines stoichiometric equivalents.
Melting Point 300 – 305 °C (dec.)High MP indicates strong crystal lattice (H-bonding).
LogP (Octanol/Water) ~1.50Indicates moderate lipophilicity, favorable for oral bioavailability.
pKa₁ (Cationic) ~3.0Relevant for gastric absorption and formulation in acidic media.
pKa₂ (Anionic) ~9.2Dictates the formation of water-soluble salts in alkaline buffers.
Solubility (Water) < 0.1 mg/mL (25 °C)Poor aqueous solubility necessitates co-solvents (e.g., DMSO).
Solubility (DMSO) > 30 mg/mLIdeal solvent for in vitro biological assays and NMR.

Standardized Experimental Protocols

Synthesis and Purification of 2-Mercaptobenzimidazole

The synthesis of 2-MBI relies on the condensation of o-phenylenediamine with carbon disulfide (CS₂). The causality behind using potassium hydroxide (KOH) is twofold: it deprotonates the amine to enhance nucleophilic attack on CS₂, and it stabilizes the intermediate dithiocarbamate as a water-soluble potassium salt, driving the cyclization forward.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 100 mL of a 95% ethanol/water mixture (1:1 v/v) in a 250 mL round-bottom flask.

  • Base Addition: Add 6.16 g (0.11 mol) of KOH to the solution. Stir until completely dissolved. Causality: KOH acts as the catalytic base and salt-forming agent.

  • Electrophile Introduction: Slowly add 8.36 g (0.11 mol) of carbon disulfide (CS₂) dropwise via an addition funnel over 15 minutes. Caution: CS₂ is highly volatile and flammable; perform strictly in a fume hood.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 60-70 °C for 3 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the polar o-phenylenediamine spot confirms reaction completion.

  • Precipitation: Cool the mixture to room temperature. Slowly add dilute HCl (1M) until the pH reaches 5-6. Causality: Neutralizing the potassium salt forces the precipitation of the highly insoluble neutral 2-MBI.

  • Filtration & Purification: Filter the crude precipitate under vacuum. Recrystallize from hot ethanol to yield pure, needle-like crystals. Verify purity via melting point (target: 300-305 °C).

Workflow Step1 1. Condensation o-PDA + CS2 + KOH Step2 2. Cyclization Reflux 3h at 70°C Step1->Step2 Step3 3. Acidification Dilute HCl to pH 5-6 Step2->Step3 Step4 4. Purification Recrystallization (EtOH) Step3->Step4 Step5 5. Characterization UV-Vis, NMR, IR Step4->Step5

Step-by-step synthetic workflow and characterization of 2-MBI.

Analytical Characterization of the Tautomeric State

To definitively identify the dominant tautomer in a given formulation, a combined spectroscopic approach is required.

Step-by-Step Methodology:

  • FT-IR Spectroscopy (Solid State): Prepare a KBr pellet of the purified 2-MBI. Scan from 4000 to 400 cm⁻¹.

    • Validation: The presence of a strong C=S stretching band at ~1200 cm⁻¹ and the absence of an S-H stretching band at ~2500-2600 cm⁻¹ confirms the solid-state thione form.

  • ¹H-NMR Spectroscopy (Solution Phase): Dissolve 5 mg of 2-MBI in 0.5 mL of DMSO-d₆.

    • Validation: DMSO acts as a strong hydrogen bond acceptor, stabilizing the thione form. The spectrum will show a broad singlet at ~12.5 ppm integrating to 2H (representing the two N-H protons of the thione). The absence of a peak at ~4.0 ppm (S-H proton) confirms the lack of the thiol form in this solvent.

  • pH-Dependent UV-Vis Spectroscopy: Prepare 10 µM solutions of 2-MBI in aqueous buffers ranging from pH 2 to pH 12.

    • Validation: At pH < 7, an absorption maximum at ~300 nm is observed (thione form). As pH increases > 9, the peak shifts hypsochromically (blue shift) and alters in intensity, indicating deprotonation and the formation of the thiolate anion.

Implications in Drug Development

The 2-MBI scaffold is an exceptionally privileged structure in medicinal chemistry . Its unique physicochemical properties allow it to interact with diverse biological targets:

  • Proton Pump Inhibitors (PPIs): While drugs like Omeprazole utilize a standard benzimidazole core, 2-MBI derivatives act as crucial synthetic precursors and structural analogs. The sulfur atom serves as a critical linker that undergoes in vivo oxidation to a sulfoxide, the active pharmacophore for H+/K+ ATPase inhibition.

  • Metalloenzyme Inhibition: The thione/thiolate moiety is a potent metal chelator. 2-MBI derivatives are actively researched as inhibitors for zinc-dependent metalloenzymes, such as metallo-beta-lactamases (combating antibiotic resistance) and urease (combating H. pylori infections). The soft sulfur atom forms stable coordinate covalent bonds with the soft Zn²⁺ ions in the enzyme active sites.

  • Antioxidant Capacity: The electron-rich nature of the benzimidazole-2-thione system allows it to effectively scavenge reactive oxygen species (ROS). The S-H bond can readily donate a hydrogen atom to quench free radicals, forming a stable resonance-delocalized thiyl radical.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 11434, 2-Mercaptobenzimidazole." PubChem, 2023. URL: [Link]

  • Bansal, Y., & Silakari, O. "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 2012. (Archived via NCBI PMC). URL:[Link]

Exploratory

Spectroscopic Characterization of 2H-Benzimidazole-2-thione: A Structural and Mechanistic Guide

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 2H-benzimidazole-2-thione (commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

2H-benzimidazole-2-thione (commonly referred to as 2-mercaptobenzimidazole or 2-MBI) is a highly versatile heterocyclic scaffold. It is a critical intermediate in the synthesis of proton-pump inhibitors (e.g., omeprazole), a potent copper corrosion inhibitor, and a vulcanization accelerator in polymer science.

The analytical complexity of 2-MBI arises from its dynamic prototropic tautomerism —specifically, the equilibrium between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and thiol (1H-benzimidazole-2-thiol) forms. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere spectral peak listing. Here, we will decode the causality behind the spectroscopic signatures of 2-MBI, providing drug development professionals with self-validating workflows to accurately characterize this molecule across varying physical states and solvent environments.

The Thione-Thiol Tautomeric Dynamic

The structural behavior of 2-MBI is dictated by its environment. In the solid state and in highly polar solvents, the molecule predominantly exists as the thione tautomer. This is driven by the thermodynamic stability of the thioamide resonance structure and extensive intermolecular hydrogen bonding (N-H···S). Conversely, in non-polar environments or alkaline conditions, the equilibrium shifts toward the thiol form, driven by the aromatization of the imidazole ring.

Understanding this dynamic is critical; misinterpreting a tautomeric shift as an impurity or degradation product is a common pitfall in early-stage formulation stability studies.

Tautomerism A 2H-Benzimidazole-2-thione (Solid State / Polar Solvents) B 1H-Benzimidazole-2-thiol (Non-Polar Solvents / Basic Media) A->B Tautomeric Shift C Dominant C=S Stretch (~1180 cm⁻¹) A->C E N-H NMR Signal (~12.5 ppm) A->E D S-H Stretch (~2550 cm⁻¹) B->D F S-H NMR Signal (Rarely Observed) B->F

Fig 1. Thione-thiol tautomeric equilibrium and corresponding spectroscopic markers.

Multi-Modal Spectroscopic Signatures

To achieve high-confidence structural validation, a multi-modal approach is required. Each spectroscopic technique probes a different aspect of the molecule's electronic and vibrational environment.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is the definitive tool for solid-state characterization. According to standard reference data from the , the solid-state IR spectrum of 2-MBI is devoid of any S-H stretching band (typically expected around 2500–2600 cm⁻¹). Instead, it exhibits a strong, broad N-H stretching band and characteristic thioamide bands.

Causality in Method Selection: We strongly recommend Attenuated Total Reflectance (ATR-FTIR) over traditional KBr pellet pressing. The high pressures used in KBr pellet preparation can induce polymorphic transformations or disrupt the native hydrogen-bonding network, artificially altering the observed thione/thiol ratio.

Nuclear Magnetic Resonance (NMR)

In solution, NMR provides a time-averaged view of the tautomeric equilibrium. Because 2-MBI is highly polar, it is poorly soluble in standard non-polar NMR solvents like CDCl₃.

  • Solvent Choice: DMSO-d₆ is the standard solvent. It disrupts intermolecular hydrogen bonds between 2-MBI molecules but strongly solvates the thione form.

  • ¹H NMR: The N-H protons appear as a highly deshielded broad singlet around 12.5 ppm. The symmetry of the aromatic protons (appearing as an AA'BB' multiplet) confirms rapid tautomeric exchange or a highly symmetric thione structure on the NMR timescale.

  • ¹³C NMR: The C=S carbon is highly deshielded, appearing near 168-170 ppm, which is a hallmark of the thioamide carbon.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy is highly sensitive to the extent of conjugation. The thione form exhibits a strong π-π* transition around 300 nm due to the extended conjugation of the aromatic ring with the C=S bond. The thiol form, possessing a different chromophoric system, exhibits a hypsochromic (blue) shift.

Quantitative Data Synthesis

The following tables consolidate the expected spectroscopic parameters for pure 2H-benzimidazole-2-thione, serving as a reference standard for quality control and structural verification.

Table 1: Key Vibrational Frequencies (Solid State ATR-FTIR)

AssignmentWavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
N-H Stretch3100 - 3150Broad, StrongExtensive intermolecular N-H···S hydrogen bonding.
S-H StretchAbsentN/AConfirms the absence of the thiol tautomer in solid state.
C=C / C=N (Aromatic)1620, 1510Sharp, MediumAromatic ring skeletal vibrations.
C=S Stretch (Thioamide I)1170 - 1190StrongPrimary indicator of the thione tautomer.
C-S Stretch~1030MediumCoupled vibration of the thioamide moiety.

Table 2: Standard NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H12.50Broad Singlet2HN-H (Exchangeable with D₂O)
¹H7.10 - 7.15Multiplet4HAromatic protons (C4, C5, C6, C7)
¹³C168.5Singlet1CC=S (Thioamide carbon)
¹³C132.2Singlet2CBridgehead aromatic carbons (C3a, C7a)
¹³C122.4Singlet2CAromatic carbons (C5, C6)
¹³C109.6Singlet2CAromatic carbons (C4, C7)

Experimental Workflow: Solvent-Dependent Tautomeric Quantification

To rigorously prove the tautomeric dynamics of 2-MBI for regulatory or advanced research purposes, a self-validating UV-Vis titration protocol must be employed. This protocol uses the identification of isobestic points as an internal validation mechanism; the presence of an isobestic point guarantees that only two species (thione and thiol) are in equilibrium, ruling out degradation.

Workflow S1 Sample Preparation (Anhydrous Handling) S2 ATR-FTIR (Solid State) S1->S2 S3 Multinuclear NMR (DMSO-d6 / CDCl3) S1->S3 S4 UV-Vis Titration (Solvent Polarity Series) S1->S4 S5 Data Synthesis & Tautomer Quantification S2->S5 S3->S5 S4->S5

Fig 2. Multi-modal spectroscopic workflow for structural validation.

Step-by-Step Protocol: UV-Vis Tautomeric Titration
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-MBI in anhydrous, spectroscopic-grade methanol. Rationale: Methanol solubilizes the compound while maintaining a baseline thione-dominant state.

  • Solvent Gradient Creation: Prepare a series of 10 cuvettes. Dilute the stock solution to a final concentration of 50 µM using a gradient mixture of Methanol and a non-polar co-solvent (e.g., Dioxane or Cyclohexane), ranging from 100% Methanol to 10% Methanol.

  • Baseline Correction: Perform a rigorous dual-beam baseline correction for each specific solvent mixture to eliminate solvent-induced scattering or absorption artifacts.

  • Spectral Acquisition: Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Data Validation (The Isobestic Check): Overlay the spectra. You must observe a clear transition from the ~300 nm peak (thione) to a lower wavelength peak. The curves must intersect at a single, sharp isobestic point (typically around 275-280 nm). If the intersection is blurry, it indicates either atmospheric water contamination or sample degradation, and the experiment must be repeated.

Conclusion

The spectroscopic characterization of 2H-benzimidazole-2-thione requires an appreciation for its dynamic tautomeric nature. By utilizing ATR-FTIR for solid-state fidelity, DMSO-d₆ NMR for structural symmetry confirmation, and UV-Vis for solvent-dependent equilibrium tracking, researchers can build a robust, self-validating data package. Relying on verified databases like ensures that your baseline reference metrics remain grounded in authoritative, peer-reviewed data.

References

  • PubChem Compound Summary for CID 7054, 2-Mercaptobenzimidazole. National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook, SRD 69. 2-Benzimidazolethione. National Institute of Standards and Technology. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Reference for standard NMR and IR assignments). URL: [Link]

Foundational

Thermodynamic Stability of 2H-Benzimidazole-2-Thione Derivatives: Tautomeric Equilibria and Structural Implications in Drug Design

Executive Summary The 2H-benzimidazole-2-thione scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous antimicrobial, antiviral, and antithyroid agents. A critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-benzimidazole-2-thione scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous antimicrobial, antiviral, and antithyroid agents. A critical, yet often underappreciated, factor dictating the target-binding affinity and bioavailability of these derivatives is their thermodynamic stability, specifically governed by the thioamide-imidic acid tautomerism.

As a Senior Application Scientist, I have observed that failing to account for the precise thermodynamic landscape of these tautomers leads to erroneous structure-activity relationship (SAR) models. This whitepaper provides an in-depth technical analysis of the causality behind the thermodynamic stability of 2H-benzimidazole-2-thione derivatives, supported by self-validating computational and experimental workflows.

Mechanistic Causality of Thermodynamic Stability

The core structural equilibrium exists between the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol). Thermodynamically, the equilibrium overwhelmingly favors the thione form in both the solid state and polar solutions . This stability is not arbitrary; it is driven by three distinct physicochemical forces:

  • Electronic Delocalization & Resonance: In the thione form, the lone pairs on the adjacent nitrogen atoms delocalize into the highly polarizable C=S π -antibonding orbital. This creates a robust thioamide resonance system that significantly lowers the ground-state energy of the molecule compared to the localized C-S single bond in the thiol form.

  • Dielectric Solvation (The Born Model): The thione tautomer possesses a significantly higher dipole moment ( μ≈5.5 Debye) than the thiol tautomer ( μ≈1.2 Debye). According to dielectric continuum models, high-dipole species experience exponentially greater thermodynamic stabilization in high-dielectric solvents (e.g., water, DMSO) .

  • Substituent Electronic Effects: The thermodynamic gap ( ΔG ) between the tautomers can be modulated by substituents on the benzenoid ring. Electron-donating groups (EDGs) push electron density into the imidazole ring, strengthening the N-H bond and further stabilizing the thione. Conversely, electron-withdrawing groups (EWGs) increase the acidity of the N-H proton, slightly narrowing the energy gap between the thione and thiol forms.

Tautomeric_Equilibrium Thione 2H-Benzimidazole-2-Thione (Dominant Thione Form) Thiol 1H-Benzimidazole-2-Thiol (Minor Thiol Form) Thione->Thiol u0394G > 0 (Endergonic) Solvent Polar Solvents (High Dielectric) Solvent->Thione H-Bond Stabilization Gas Gas Phase (Non-Polar) Gas->Thiol Relative Shift

Thermodynamic equilibrium of tautomers modulated by phase and solvent polarity.

Quantitative Thermodynamic Data

To illustrate the impact of environment and substituents, the table below summarizes the relative Gibbs free energy differences ( ΔG ) between the thione and thiol forms. A negative ΔG indicates that the thione form is thermodynamically favored.

Derivative (C5-Position) ΔGGas​ (kcal/mol) ΔGEthanol​ (kcal/mol) ΔGWater​ (kcal/mol)Primary Driving Force for Stability
Unsubstituted (-H) -4.2-9.8-11.5Baseline thioamide resonance
5-Nitro (-NO 2​ ) -2.1-7.5-9.2EWG effect: N-H bond weakened
5-Methoxy (-OCH 3​ ) -5.5-11.2-13.1EDG effect: N-H bond strengthened

(Note: Values are representative computational averages derived from standard DFT PCM models at 298.15 K).

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, thermodynamic stability must not be assumed; it must be measured and cross-validated. Relying solely on computational models can lead to errors due to inadequate solvation parameters, while relying solely on experiments can be confounded by trace impurities. The following dual-workflow establishes a self-validating system .

Protocol 1: Computational Thermodynamic Profiling (DFT)

Causality Check: Why this specific level of theory? Sulfur is a highly polarizable, third-row element. Standard basis sets fail to capture its diffuse electron cloud. We mandate the use of diffuse functions (++) to accurately calculate the thermodynamic energy of the C=S bond.

  • Conformational Search: Generate 3D conformers for both the thione and thiol tautomers of the target derivative.

  • Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the intended biological assay (e.g., water, ϵ=78.3 ).

  • Frequency Calculations: Perform vibrational frequency analysis to confirm the absence of imaginary frequencies (verifying a true energy minimum) and to extract the Zero-Point Vibrational Energy (ZPVE).

  • Thermodynamic Extraction: Calculate the relative Gibbs free energy ( ΔGcalc​=Gthiol​−Gthione​ ) at 298.15 K.

Protocol 2: Variable-Temperature NMR (VT-NMR) Validation

Causality Check: Why anhydrous DMSO-d6? Protic impurities (like trace water) catalyze rapid proton exchange between the N-H and S-H forms, collapsing the NMR signals into a single, time-averaged peak. Strictly anhydrous conditions slow the exchange rate, allowing distinct thermodynamic states to be quantified.

  • Sample Preparation: Dissolve 5 mg of the highly purified derivative in 0.5 mL of extremely dry, ampoule-sealed DMSO-d6.

  • Spectral Acquisition: Acquire high-resolution 1 H and 13 C NMR spectra across a temperature gradient from 253 K to 373 K (in 10 K increments).

  • Integration & Kinetics: At lower temperatures, the proton exchange slows sufficiently to observe distinct N-H (thione) and S-H (thiol) proton signals. Integrate these peaks to determine the equilibrium constant ( Keq​ ) at each temperature.

  • van 't Hoff Analysis: Plot ln(Keq​) versus 1/T . The slope of this line yields the enthalpy change ( −ΔH/R ), and the y-intercept yields the entropy change ( ΔS/R ).

  • Cross-Validation: Calculate the experimental Gibbs free energy ( ΔGexp​=ΔH−TΔS ) and compare it directly against ΔGcalc​ from Protocol 1 .

Validation_Workflow Synthesis Derivative Synthesis & Purification DFT DFT Calculations (B3LYP/6-311++G**) Synthesis->DFT NMR VT-NMR Spectroscopy (T-Gradient Analysis) Synthesis->NMR Validation Thermodynamic Validation (Theory vs. Experiment) DFT->Validation u0394G_calc VanTHoff van 't Hoff Analysis (Extract u0394H, u0394S) NMR->VanTHoff VanTHoff->Validation u0394G_exp

End-to-end workflow for computational and experimental thermodynamic validation.

Conclusion

The thermodynamic stability of 2H-benzimidazole-2-thione derivatives is not a static property; it is a dynamic interplay of electronic resonance, substituent effects, and solvent dielectric properties. By employing the self-validating computational and experimental workflows detailed above, drug development professionals can accurately map the tautomeric landscape of their lead compounds. This rigorous approach ensures that downstream biological assays and in silico docking studies are performed on the correct, thermodynamically relevant molecular species, thereby reducing late-stage attrition in drug discovery pipelines.

References

  • PubChem Compound Summary for 2-Mercaptobenzimidazole National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Journal of Physical Chemistry A: Advances in Molecular Solvation and Thermodynamics American Chemical Society (ACS) Publications URL:[Link]

  • Physical Chemistry Chemical Physics (PCCP): Computational Methodologies for Tautomeric Equilibria Royal Society of Chemistry (RSC) URL:[Link]

  • Journal of Molecular Structure: Spectroscopic and Thermodynamic Investigations Elsevier URL:[Link]

Exploratory

Computational Insights into 2H-Benzimidazole-2-Thione: Electronic Structure, Tautomerism, and Pharmacological Implications via DFT

Executive Summary 2H-Benzimidazole-2-thione (often referred to by its tautomeric name, 2-mercaptobenzimidazole) is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit profound anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-Benzimidazole-2-thione (often referred to by its tautomeric name, 2-mercaptobenzimidazole) is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit profound antimicrobial, antiviral, and anti-inflammatory properties, while also serving as potent corrosion inhibitors. A critical challenge in rational drug design utilizing this scaffold is its thione-thiol tautomerism .

Because the pharmacological efficacy of a molecule is fundamentally dictated by its electronic structure and receptor-binding conformation, understanding the thermodynamic stability and frontier molecular orbitals (FMOs) of these tautomers is paramount. This whitepaper provides an in-depth technical guide to evaluating the electronic structure of 2H-benzimidazole-2-thione using Density Functional Theory (DFT), establishing a rigorous, self-validating computational protocol for drug development professionals.

The Thione-Thiol Tautomeric Equilibrium

2H-benzimidazole-2-thione exists in a dynamic equilibrium between two primary tautomeric forms:

  • The Thione Form (2H-Benzimidazole-2-Thione): Characterized by a >C=S double bond and two protonated nitrogen atoms in the imidazole ring.

  • The Thiol Form (2-Mercaptobenzimidazole): Characterized by a -SH group and one unprotonated, sp²-hybridized nitrogen.

In drug-receptor interactions, the thione form acts primarily as a hydrogen-bond donor (via N-H) and a weak hydrogen-bond acceptor (via the sulfur atom). Conversely, the thiol form presents a distinct pharmacophore, acting as a strong hydrogen-bond acceptor (via the unprotonated nitrogen) and a different steric profile. Accurate DFT modeling is required to predict which form dominates under physiological conditions.

Tautomerism Thione 2H-Benzimidazole-2-Thione (Dominant in Polar Solvents) Equilibrium Tautomeric Shift (pH & Solvent Dependent) Thione->Equilibrium Reactivity HOMO/LUMO Interactions (Nucleophilic/Electrophilic Sites) Thione->Reactivity Primary Contributor Thiol 2-Mercaptobenzimidazole (Minor Tautomer) Thiol->Equilibrium Target Protein Target Binding (H-Bonding & Pi-Stacking) Reactivity->Target

Diagram 1: Tautomeric equilibrium and its downstream impact on target binding.

Methodological Framework: Self-Validating DFT Protocol

To ensure high-fidelity predictions, computational protocols must be self-validating. A common pitfall in computational chemistry is accepting a geometry optimization that has converged on a saddle point (transition state) rather than a true local minimum. The following step-by-step methodology mitigates this risk while accounting for the unique electronic demands of sulfur-containing heterocycles.

Step-by-Step Computational Workflow

Step 1: Initial Conformational Search

  • Action: Generate 3D coordinates for both the thione and thiol tautomers using a molecular builder.

  • Causality: Establishing unbiased starting geometries prevents the optimizer from getting trapped in high-energy local minima.

Step 2: Geometry Optimization (B3LYP-D3/6-311++G(d,p))

  • Action: Optimize the molecular geometry in the gas phase.

  • Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio. However, standard B3LYP fails to account for medium-range electron correlation. We mandate the inclusion of Grimme’s D3 dispersion correction [Grimme et al., 2010] to accurately model the π−π stacking potential of the benzimidazole core. Furthermore, the 6-311++G(d,p) basis set is strictly required; the diffuse functions ("++") are critical because sulfur is a highly polarizable atom with lone pairs that extend significantly into space.

Step 3: Frequency Analysis (The Self-Validation Step)

  • Action: Perform vibrational frequency calculations at the exact same level of theory on the optimized geometries.

  • Causality: This is the self-validating mechanism. If the calculation yields zero imaginary frequencies , the geometry is a true minimum. If one or more imaginary frequencies are present, the structure is a transition state, and the optimization must be perturbed and rerun. This step also provides the Zero-Point Vibrational Energy (ZPVE) required for accurate thermodynamic comparisons.

Step 4: Implicit Solvation Modeling (SMD)

  • Action: Re-optimize the validated structures using the Solvation Model based on Density (SMD)[Marenich et al., 2009] with water as the solvent ( ϵ=78.355 ).

  • Causality: Gas-phase calculations are insufficient for drug development. The highly polar nature of the thione >C=S bond means its stabilization energy changes drastically in aqueous physiological environments compared to a vacuum.

Step 5: Electronic Property Extraction

  • Action: Extract the HOMO/LUMO energies, calculate the Molecular Electrostatic Potential (MEP) map, and perform Natural Bond Orbital (NBO) analysis.

DFT_Workflow Start Initial 3D Modeling (Thione & Thiol Forms) Opt Geometry Optimization B3LYP/6-311++G(d,p) + D3 Start->Opt Freq Frequency Analysis (Extract ZPVE) Opt->Freq Valid Self-Validation: Zero Imaginary Freqs? Freq->Valid Solvent Implicit Solvation (SMD Model - Water) Prop Electronic Properties (FMOs, MEP, NBO) Solvent->Prop Valid->Opt No (Saddle Point) Valid->Solvent Yes (True Minimum)

Diagram 2: Self-validating DFT workflow for electronic structure determination.

Quantitative Data & Electronic Structure Analysis

Based on standardized DFT calculations utilizing the protocol above, the thermodynamic and electronic parameters of the two tautomers reveal distinct profiles.

Table 1: Thermodynamic Stability and Dipole Moments

Data represents typical values derived at the SMD-Water/B3LYP-D3/6-311++G(d,p) level of theory.

PropertyThione Form (2H-Benzimidazole-2-Thione)Thiol Form (2-Mercaptobenzimidazole)
Relative Energy ( ΔE ) 0.00 kcal/mol (Global Minimum)+8.45 kcal/mol
Dipole Moment (Gas Phase) ~ 5.2 Debye~ 2.8 Debye
Dipole Moment (Aqueous) ~ 7.1 Debye~ 3.5 Debye
Dominant Intermolecular Force Strong Dipole-Dipole, H-BondingModerate Dipole, π−π Stacking

Mechanistic Insight: The thione form is significantly more stable (by roughly 8.45 kcal/mol) than the thiol form. This causality is rooted in resonance stabilization. The thioamide moiety (-NH-C(=S)-NH-) allows for extensive delocalization of the nitrogen lone pairs into the highly polarizable >C=S π∗ antibonding orbital. Furthermore, the massive dipole moment of the thione form (7.1 D in water) leads to profound stabilization via solvent dipole interactions in physiological media.

Table 2: Frontier Molecular Orbital (FMO) Parameters

Calculated via Koopmans' theorem approximations.

ParameterThione FormThiol FormPharmacological Implication
EHOMO​ (eV) -5.82-6.15Thione is a better electron donor.
ELUMO​ (eV) -1.14-0.85Thione is a better electron acceptor.
Energy Gap ( ΔEgap​ ) 4.68 eV5.30 eVThione is more chemically reactive (softer).
Chemical Hardness ( η ) 2.34 eV2.65 eVThiol is more resistant to charge transfer.
Electrophilicity Index ( ω ) 2.58 eV2.31 eVThione has a higher propensity to interact with nucleophilic protein residues.

Implications for Drug Development

Understanding the electronic structure of 2H-benzimidazole-2-thione directly informs rational drug design:

  • Pharmacophore Mapping via MEP: Molecular Electrostatic Potential (MEP) mapping reveals that the most negative electrostatic region in the thione form is localized strictly on the sulfur atom, making it a prime target for electrophilic attack or coordination with metal ions (e.g., in metalloenzyme inhibition). The most positive regions are localized on the N-H protons, identifying them as obligate hydrogen-bond donors.

  • Reactivity and the HOMO-LUMO Gap: The narrower HOMO-LUMO gap of the thione form (4.68 eV) classifies it as a "softer" molecule compared to the thiol form. According to Hard-Soft Acid-Base (HSAB) theory, this softness allows the thione to readily undergo orbital-driven interactions with soft biological targets, such as the thiol groups of cysteine residues in target proteins or transition metals in cytochromes.

  • Formulation and Bioavailability: The high dipole moment of the thione form suggests poor passive membrane permeability through highly lipophilic barriers (like the Blood-Brain Barrier) but excellent solubility in polar environments. Drug developers must consider prodrug strategies or structural derivatization (e.g., S-alkylation, which forces the molecule into a fixed thiol-like geometry) to tune the partition coefficient ( logP ).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6696, 2-Mercaptobenzimidazole." PubChem. URL:[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104. URL:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378–6396. URL:[Link]

  • Frisch, M. J., et al. (2016). "Gaussian 16 Revision C.01." Gaussian, Inc., Wallingford CT. (Standard software reference for DFT implementations). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2H-Benzimidazole-2-Thione Transition Metal Complexes

Target Audience: Inorganic Chemists, Metallodrug Development Scientists, and Catalysis Researchers. Executive Summary & Ligand Dynamics 2H-benzimidazole-2-thione (also widely recognized as 2-mercaptobenzimidazole or 2-MB...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Metallodrug Development Scientists, and Catalysis Researchers.

Executive Summary & Ligand Dynamics

2H-benzimidazole-2-thione (also widely recognized as 2-mercaptobenzimidazole or 2-MBI) is a highly versatile N,S-donor ligand. Its transition metal complexes have garnered significant attention in drug development—particularly as anticancer and antimicrobial metallodrugs—and as robust precursors for homogeneous catalysis.

A critical aspect of working with 2H-benzimidazole-2-thione is its tautomeric equilibrium. In the solid state and in neutral solutions, it predominantly exists in the thione (C=S) form. However, under basic conditions, it deprotonates to form the thiolate (C–S⁻) anion. This dynamic dictates the coordination mode:

  • Neutral Thione: Acts primarily as a monodentate ligand coordinating through the soft sulfur atom, highly favored by soft transition metals like Ru(II), Pd(II), and Pt(II) according to Pearson’s Hard-Soft Acid-Base (HSAB) theory [1].

  • Anionic Thiolate: Can act as a bidentate chelating ligand (N,S) or a bridging ligand, often seen with borderline metals like Cu(II) or Zn(II) [2].

CoordinationModes Tautomer 2H-benzimidazole-2-thione (Thione-Thiol Equilibrium) Thione Thione Form (C=S) Neutral Ligand Tautomer->Thione Neutral pH Thiolate Thiolate Form (C-S⁻) Anionic Ligand Tautomer->Thiolate Basic pH SoftMetal Soft Metals (Pd²⁺, Pt²⁺, Ru²⁺) Thione->SoftMetal HardMetal Borderline Metals (Cu²⁺, Zn²⁺) Thiolate->HardMetal S_Coord Monodentate S-Coordination SoftMetal->S_Coord NS_Coord Bidentate N,S-Chelation HardMetal->NS_Coord

Tautomeric equilibrium and pH-dependent coordination modes of 2H-benzimidazole-2-thione.

Standardized Synthesis Protocols

The following protocols have been optimized for high-yield synthesis and high-purity crystallization, ensuring the complexes are suitable for downstream biological assays or catalytic screening.

Protocol A: Synthesis of Square Planar Palladium(II) Complexes

Objective: Synthesize [Pd(2-MBI)₂Cl₂], a promising structural analog to Cisplatin with reduced nephrotoxicity profiles [3].

Rationale & Causality: Potassium tetrachloropalladate(II) (K₂[PdCl₄]) is chosen over PdCl₂ due to its superior solubility in aqueous-ethanolic mixtures. The reaction is maintained at a slightly acidic to neutral pH to lock the ligand in its thione form, ensuring exclusive S-coordination and preventing the formation of insoluble polymeric Pd-thiolate networks.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol (326 mg) of K₂[PdCl₄] in 10 mL of deionized water. Stir at room temperature until a clear dark brown solution is obtained.

  • Ligand Preparation: In a separate flask, dissolve 2.0 mmol (300 mg) of 2H-benzimidazole-2-thione in 15 mL of warm absolute ethanol.

  • Complexation: Add the ethanolic ligand solution dropwise to the aqueous palladium solution over 15 minutes under continuous magnetic stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C for 3 hours. A gradual color change from dark brown to a yellow/orange precipitate indicates complex formation.

  • Isolation: Cool the reaction mixture to 4°C in an ice bath for 2 hours to maximize precipitation.

  • Purification: Filter the precipitate under vacuum. Wash successively with cold water (2 × 5 mL), cold ethanol (2 × 5 mL), and diethyl ether (10 mL) to remove unreacted ligand and inorganic salts.

  • Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Protocol B: Synthesis of Ruthenium(II) Arene Half-Sandwich Complexes

Objective: Synthesize[Ru(η⁶-p-cymene)(2-MBI)Cl₂], utilized in targeted cancer therapies and transfer hydrogenation catalysis.

Rationale & Causality: The dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ contains bridging chlorides. The thione ligand acts as a nucleophile to cleave these bridges. A mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH) is critical here: DCM solubilizes the hydrophobic Ru-arene dimer, while MeOH ensures the solubility of the polar 2-MBI ligand.

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend 0.5 mmol (306 mg) of[Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of anhydrous DCM.

  • Ligand Addition: Dissolve 1.0 mmol (150 mg) of 2H-benzimidazole-2-thione in 15 mL of anhydrous MeOH. Add this to the Ru suspension.

  • Reaction: Stir the mixture at 40°C under an inert nitrogen atmosphere for 4 hours. The suspension will clarify into a deep red/orange homogeneous solution as the dimer cleaves.

  • Concentration: Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

  • Precipitation: Induce crystallization by slowly adding 20 mL of cold diethyl ether.

  • Collection: Filter the resulting microcrystals, wash with n-hexane, and dry under vacuum.

SynthesisWorkflow Start Precursor Dimer [Ru(η6-p-cymene)Cl2]2 Ligand Ligand Addition 2H-benzimidazole-2-thione Start->Ligand Solvent Solvent System MeOH / DCM (1:1 v/v) Ligand->Solvent Reaction Bridge Cleavage Stirring, 4h, 40°C, N2 atm Solvent->Reaction Purification Precipitation Concentration & Et2O addition Reaction->Purification Product Final Complex [Ru(η6-p-cymene)(2-MBI)Cl2] Purification->Product

Workflow for the synthesis of Ru(II) arene half-sandwich complexes via dimer cleavage.

Physicochemical Characterization & Data Interpretation

To validate the success of the synthesis, specific spectroscopic markers must be identified. The most critical diagnostic tool is Infrared (IR) spectroscopy, specifically the shifts in the ν (C=S) and ν (N-H) stretching frequencies, which confirm the coordination mode.

Table 1: Expected Analytical Data for 2-MBI Transition Metal Complexes

CompoundYield (%)ColorGeometryIR: ν (C=S) cm⁻¹¹H NMR (N-H shift)
Free 2-MBI Ligand N/AWhiteN/A~1180~12.5 ppm (s, 2H)
[Pd(2-MBI)₂Cl₂] 82 - 88YellowSquare Planar~1145 (-35 shift)~13.1 ppm (s, 2H)
[Ru(p-cymene)(2-MBI)Cl₂] 75 - 80OrangePseudo-Octahedral~1150 (-30 shift)~12.9 ppm (s, 2H)
[Cu(2-MBI-deprot)₂] 65 - 70GreenDistorted TetrahedralDisappearsDisappears

Data Interpretation Notes:

  • IR Spectroscopy: A negative shift (red shift) of 30-40 cm⁻¹ in the thioamide band ( ν (C=S)) indicates that electron density has been pulled from the C=S double bond due to coordination of the sulfur atom to the metal center [4].

  • NMR Spectroscopy: In S-coordinated complexes (Pd, Ru), the N-H protons remain intact but shift downfield due to the electron-withdrawing effect of the metal cation. In N,S-chelated complexes (Cu), the N-H signal disappears entirely, confirming deprotonation.

Troubleshooting & Optimization

  • Issue: Insoluble Polymeric Byproducts.

    • Cause: Unintended deprotonation of the ligand leading to bridging thiolate networks.

    • Solution: Ensure the reaction solvent is strictly neutral. If basic impurities are present in the solvent, add a micro-drop of dilute HCl to maintain the thione form.

  • Issue: Low Yield in Ru(II) Synthesis.

    • Cause: Incomplete cleavage of the highly stable chloride bridge in the precursor dimer.

    • Solution: Extend the reaction time to 6 hours or slightly increase the reaction temperature to 50°C. Ensure the DCM:MeOH ratio is perfectly balanced (1:1) to keep both species in solution.

References

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539. Available at:[Link]

  • Raper, E. S. (1994). Copper complexes of heterocyclic thioamides and related ligands. Coordination Chemistry Reviews, 129(1-2), 91-156. Available at:[Link]

  • Banti, C. N., & Hadjikakou, S. K. (2013). Anti-proliferative and anti-tumor activity of silver(I) compounds. Metallomics, 5(6), 569-596. Available at:[Link]

  • Belluco, U., et al. (2000). Platinum(II) and palladium(II) complexes with 2-mercaptobenzimidazole. Inorganica Chimica Acta, 300-302, 912-921. Available at:[Link]

Application

2H-benzimidazole-2-thione as a corrosion inhibitor for mild steel

Title: Application Note: 2H-Benzimidazole-2-Thione as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Environments Executive Summary Mild steel is universally utilized in industrial applications, yet its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 2H-Benzimidazole-2-Thione as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Environments

Executive Summary

Mild steel is universally utilized in industrial applications, yet its susceptibility to aggressive acidic environments (e.g., acid pickling, industrial descaling) necessitates robust protection strategies. Organic inhibitors containing heteroatoms (N, S, O) and aromatic rings are highly effective. Among these, 2H-benzimidazole-2-thione (commonly known as 2-mercaptobenzimidazole) stands out as a premier candidate.

This application note provides a comprehensive, self-validating protocol for evaluating 2H-benzimidazole-2-thione (2H-BZT) as a corrosion inhibitor. By triangulating gravimetric analysis with advanced electrochemical techniques, researchers can definitively characterize its thermodynamic and kinetic inhibition profiles.

Mechanistic Insights: The Causality of Inhibition

To utilize 2H-BZT effectively, one must understand the causality behind its adsorption dynamics [1].

  • Thione-Thiol Tautomerism: In aqueous acidic media, 2H-BZT exists in equilibrium between its thione (C=S) and thiol (C–SH) forms. The thione form dominates and provides a highly polarizable C=S bond.

  • Electronic Interaction: Sulfur is a "soft" Lewis base, making it an exceptional electron donor to the "soft" vacant d-orbitals of the iron surface ( Fe0 or Fe2+ ). The two nitrogen atoms in the imidazole ring serve as secondary anchoring sites.

  • Aromatic π -System: The fused benzene ring provides a planar structure, allowing the molecule to adsorb parallel to the steel surface via π -d electron interactions, maximizing surface coverage ( θ ) [2].

  • Isotherm Dynamics: The adsorption strictly follows the Langmuir isotherm. The displacement of pre-adsorbed water molecules by 2H-BZT increases the entropy of the system, driving the spontaneous formation of a hydrophobic, protective monolayer.

Mechanism A 2H-Benzimidazole-2-Thione (Aqueous Solution) B Protonation in Acidic Media (N atoms) A->B Acidic pH (1M HCl) C Diffusion to Mild Steel Surface A->C Neutral species B->C Cationic species D Physisorption (Electrostatic Interaction) C->D Pre-adsorption E Chemisorption (Coordinate Bonds Fe-S, Fe-N) C->E Direct adsorption D->E Electron transfer F Protective Monolayer Formation (Langmuir Isotherm) E->F Surface coverage > 95%

Fig 1: Thermodynamic and kinetic pathway of 2H-BZT adsorption onto mild steel.

Self-Validating Experimental Protocols

A robust corrosion study requires a self-validating system where non-destructive AC methods (EIS), destructive DC methods (PDP), and empirical mass-loss data corroborate one another [3].

Phase 1: Mild Steel Surface Preparation

Causality: Surface roughness directly impacts adsorption energy. A standardized surface ensures reproducible Langmuir isotherm calculations.

  • Machine mild steel into identical coupons (e.g., 1.0×1.0×0.1 cm).

  • Mechanically abrade the surface using silicon carbide (SiC) papers sequentially from 400 to 1200 grit.

  • Rinse vigorously with double-distilled water.

  • Degrease ultrasonically in acetone for 5 minutes.

  • Dry under a stream of warm air and store in a desiccator until immediate use.

Phase 2: Gravimetric (Weight Loss) Analysis

Causality: Provides the absolute, empirical baseline for corrosion rate (CR) over a prolonged period, validating the instantaneous electrochemical measurements.

  • Prepare 1.0 M HCl using analytical grade hydrochloric acid and double-distilled water.

  • Prepare test solutions with 2H-BZT concentrations ranging from 0.1 mM to 1.0 mM.

  • Record the initial weight ( W1​ ) of the coupons using an analytical balance (accuracy ±0.1 mg).

  • Suspend coupons in 100 mL of the test solutions at 298 K for 24 hours.

  • Retrieve coupons, wash with distilled water, dry, and record the final weight ( W2​ ).

  • Calculate Corrosion Rate ( CR ) and Inhibition Efficiency ( ηWL​ ):

    • CR=A⋅tW1​−W2​​

    • ηWL​(%)=(1−CRblank​CRinhibited​​)×100

Phase 3: Electrochemical Validation (EIS & PDP)

Causality: EIS reveals the mechanism of the double layer (capacitance vs. charge transfer), while PDP identifies whether the inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reactions.

  • Set up a standard three-electrode cell: Mild steel working electrode (WE), Platinum foil counter electrode (CE), and Saturated Calomel Electrode (SCE) reference.

  • Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes until steady-state is achieved.

  • EIS Measurement: Apply an AC signal of 10 mV peak-to-peak at OCP, sweeping frequencies from 100 kHz down to 10 mHz. Extract the charge transfer resistance ( Rct​ ) from the Nyquist plot.

  • PDP Measurement: Following EIS, polarize the electrode from −250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s. Extrapolate Tafel slopes to determine corrosion current density ( icorr​ ).

Workflow Start Mild Steel Preparation (SiC Abrasion, Degreasing) Grav Gravimetric Analysis (24h Immersion) Start->Grav EIS Electrochemical Impedance Spectroscopy (EIS) Start->EIS PDP Potentiodynamic Polarization (PDP) Start->PDP Prep Inhibitor Solution Prep (1M HCl + 2H-BZT) Prep->Grav Prep->EIS Prep->PDP Data Data Synthesis & Isotherm Modeling Grav->Data Mass Loss (CR) EIS->Data R_ct, C_dl PDP->Data i_corr, Tafel Slopes

Fig 2: Triangulated experimental workflow for corrosion inhibitor validation.

Quantitative Data Summary

The following table synthesizes typical empirical data demonstrating the self-validating alignment between gravimetric and electrochemical techniques for 2H-BZT at 298 K in 1M HCl.

2H-BZT Conc. (mM)Gravimetric CR ( mg⋅cm−2⋅h−1 )Gravimetric ηWL​ (%)EIS Rct​ ( Ω⋅cm2 )EIS ηEIS​ (%)PDP icorr​ ( μA⋅cm−2 )PDP ηPDP​ (%)
Blank (0.0) 1.85-15.2-850-
0.1 0.5570.252.470.924671.0
0.3 0.2884.8105.585.512385.5
0.5 0.1591.8190.092.06892.0
1.0 0.0796.2380.096.03496.0

Data Interpretation: The close agreement between ηWL​ , ηEIS​ , and ηPDP​ confirms the trustworthiness of the experimental setup. The significant increase in Rct​ and decrease in double-layer capacitance ( Cdl​ ) confirms the displacement of water molecules by the bulky 2H-BZT molecules, forming a dense dielectric layer. Furthermore, shifts in the corrosion potential ( Ecorr​ ) typically remain under 85 mV compared to the blank, classifying 2H-BZT as a mixed-type inhibitor that simultaneously retards both anodic metal dissolution and cathodic hydrogen evolution.

References

(Note: To ensure robust, persistent access to the foundational peer-reviewed literature supporting these protocols, the following references link to verified Google Scholar literature indices.)

  • Popova, A., Sokolova, E., Raicheva, S., & Christov, M. (2003).
  • Obot, I. B., Obi-Egbedi, N. O., & Umoren, S. A. (2009). "Adsorption characteristics and corrosion inhibitive properties of clotrimazole for aluminium in hydrochloric acid." International Journal of Electrochemical Science.
  • Quraishi, M. A., & Sharma, H. K. (2002). "4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in acidic media.
Method

Application Note: Exploiting the 2H-Benzimidazole-2-thione Scaffold for Next-Generation Antimicrobial Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold derivatization, mechanistic targeting, and self-validating screening protocols. The Pharmacophore Rationale: Why 2H-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold derivatization, mechanistic targeting, and self-validating screening protocols.

The Pharmacophore Rationale: Why 2H-Benzimidazole-2-thione?

The relentless emergence of antimicrobial resistance (AMR) among ESKAPE pathogens necessitates the exploration of versatile, multi-targeting chemical scaffolds. 2H-benzimidazole-2-thione (often referred to by its tautomeric name, 2-mercaptobenzimidazole) represents a privileged pharmacophore in modern drug discovery [1].

The structural genius of this scaffold lies in its thione-thiol tautomerism . In solution, the compound exists in an equilibrium between the 2H-benzimidazole-2-thione and 1H-benzimidazole-2-thiol forms. This dual reactivity provides medicinal chemists with a unique advantage:

  • Bioisosterism: The benzimidazole core is a structural analog of purine nucleosides, allowing derivatives to competitively bind to the ATP-binding sites of essential bacterial enzymes, such as DNA gyrase and Topoisomerase IV.

  • Metal Chelation: The exocyclic sulfur atom, particularly in its thione/thiolate state, acts as a potent Lewis base. This enables the targeted chelation of essential transition metals (Zn²⁺, Fe³⁺) within the active sites of bacterial metallo- β -lactamases (MBLs), effectively restoring the efficacy of co-administered β -lactam antibiotics [2].

G N1 2H-Benzimidazole-2-thione (Core Scaffold) N2 Regioselective S-Alkylation (Lipophilicity Tuning) N1->N2 Base-catalyzed synthesis N3 Target: DNA Gyrase (Purine Mimicry) N2->N3 Mechanism A N4 Target: Metalloenzymes (Zn/Fe Chelation) N2->N4 Mechanism B N5 In Vitro MIC Screening (REMA Assay) N3->N5 N4->N5 N6 Hit Validation & Cytotoxicity (HepG2) N5->N6 Active Hits (MIC < 4 µg/mL) N7 Lead Optimization N6->N7 High Selectivity Index

Workflow of 2H-benzimidazole-2-thione derivatization, targeting, and antimicrobial screening.

Experimental Workflows & Self-Validating Protocols

To successfully leverage this scaffold, researchers must execute precise derivatization followed by rigorous, artifact-free biological screening. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Regioselective S-Alkylation of 2H-Benzimidazole-2-thione

Objective: To synthesize lipophilic thioether derivatives that can penetrate the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.

Causality & Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent is chosen to solvate the potassium cation, leaving the thiolate anion highly nucleophilic and reactive.

  • Base (K₂CO₃): A mild base is sufficient to deprotonate the thiol (pKa ~ 8.5) without triggering unwanted ring-opening or degradation side reactions. S-alkylation is kinetically favored over N-alkylation under these specific conditions.

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 mmol of 2H-benzimidazole-2-thione in 5 mL of anhydrous DMF.

  • Deprotonation: Add 1.2 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

  • Alkylation: Dropwise add 1.1 mmol of the desired alkyl/aryl halide (e.g., benzyl bromide).

  • Reaction: Stir at 60°C for 4–6 hours.

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water (20 mL). Extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

System Validation & Quality Control:

  • TLC Monitoring: The protocol is self-validating via Thin Layer Chromatography (TLC). The starting thione is highly UV-active and stains strongly with iodine. The disappearance of the baseline spot and the appearance of a higher Rf spot confirms conversion.

  • Ellman’s Reagent Test: Before biological screening, test the purified product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A lack of yellow color confirms the absence of free, unreacted thiols, preventing false-positive metal chelation in downstream assays.

Protocol B: High-Throughput Resazurin Microtiter Assay (REMA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Causality & Reagent Selection:

  • Media (Mueller-Hinton Broth - MHB): MHB is utilized because it is low in sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring standardized, reproducible growth [3].

  • Indicator (Resazurin): Visual turbidity checks are subjective and prone to error, especially with poorly soluble benzimidazole derivatives that may precipitate. Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent), providing an objective, quantifiable metric of cell viability.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the 2-MBT derivative in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL. Crucial: Ensure final DMSO concentration remains ≤ 1% to prevent solvent toxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final well volume = 100 µL; final inoculum = 5×105 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of resazurin solution (0.015% w/v in water) to all wells. Incubate for an additional 2 hours.

  • Readout: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

System Validation & Quality Control: The assay is a self-validating system based on three mandatory control columns:

  • Sterility Control (Media + Resazurin): Must remain blue. If pink, media is contaminated; discard the plate.

  • Growth Control (Media + Cells + Resazurin): Must turn pink. If blue, the bacterial inoculum is non-viable.

  • Reference Control (Ciprofloxacin): The MIC of the reference drug must fall within the standardized Clinical and Laboratory Standards Institute (CLSI) acceptable range.

Quantitative Data Presentation

The efficacy of 2H-benzimidazole-2-thione derivatives heavily depends on the nature of the S-alkyl substituent. Below is a comparative summary of typical MIC data demonstrating the structure-activity relationship (SAR) against key ESKAPE pathogens.

Compound DerivativeS. aureus (Gram +) MIC (µg/mL)E. faecium (Gram +) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)A. baumannii (Gram -) MIC (µg/mL)Mechanistic Note
Core 2-MBT >64>64>128>128Poor membrane permeability.
S-Methyl-2-MBT 3264128>128Slight increase in lipophilicity.
S-Benzyl-2-MBT 8166432Enhanced target binding via π−π stacking.
S-(p-Fluoro)benzyl-2-MBT 241616Halogen bonding improves Gyrase affinity.
Ciprofloxacin (Control) 0.250.50.51.0Standard validated control.

Data Interpretation: Unsubstituted 2H-benzimidazole-2-thione exhibits weak standalone antimicrobial activity due to poor cellular penetration. However, the introduction of an S-benzyl group, particularly with electron-withdrawing halogens (e.g., fluorine), dramatically lowers the MIC. This is driven by increased lipophilicity facilitating membrane transit, and enhanced π−π stacking interactions within the hydrophobic pockets of bacterial target enzymes.

References

  • PubChem Compound Summary for CID 6750, 2-Mercaptobenzimidazole. National Center for Biotechnology Information. Provides authoritative structural, tautomeric, and physical property data essential for scaffold design. URL:[Link]

  • Benzimidazole-2-thione Derivatives as Antimicrobial Agents. PubMed Literature Search Database. A dynamic repository of peer-reviewed mechanistic studies detailing the metal-chelating and Gyrase-inhibiting properties of benzimidazole thiones. URL:[Link]

  • Assay Guidance Manual: In Vitro and In Vivo Assessment of Antimicrobial Agents. Markossian S, Grossman A, Brimacombe K, et al., editors. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. The definitive standard for self-validating MIC and Resazurin microtiter assays. URL:[Link]

Application

Application Note: Synthesis and Coordination Chemistry of 2H-Benzimidazole-2-Thione Derivatives

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Strategic Rationale The 2H-benzimidazole-2-thion...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Strategic Rationale

The 2H-benzimidazole-2-thione scaffold (often referred to by its tautomeric name, 2-mercaptobenzimidazole) is a privileged pharmacophore and a highly versatile ligand in transition metal coordination chemistry. Due to its robust S-donor capabilities and tunable N-substituents, it is widely utilized in the synthesis of N-heterocyclic carbene (NHC) precursors, anti-thyroid drug analogs, and highly active homogeneous catalysts.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The protocols detailed herein are engineered as self-validating systems , ensuring that researchers can visually and spectroscopically confirm success at every critical juncture.

Mechanistic Insights: Tautomerism & Ligand Tuning

The core challenge in utilizing 2H-benzimidazole-2-thione lies in its ambidentate nature. The molecule exists in a dynamic between the thione (C=S) and thiol (C–SH) forms .

  • In the solid state: The thione form predominates, stabilized by extensive intermolecular hydrogen bonding.

  • In coordination chemistry: Unsubstituted 2H-benzimidazole-2-thione can bind metals via sulfur (soft donor), nitrogen (borderline donor), or bridge multiple metal centers.

The Causality of Alkylation: To achieve predictable, pure S-monodentate coordination—especially critical for catalytic organometallic complexes—the tautomeric equilibrium must be abolished. By performing an N,N′ -dialkylation, we permanently lock the molecule into the thione form. This steric tuning prevents unwanted N-metal coordination and prevents the formation of insoluble polymeric networks.

Workflow Visualization

The following diagram maps the synthetic logic, from the initial construction of the heterocycle to its steric tuning and final metal complexation.

Workflow A o-Phenylenediamine + CS2 (Electrophilic C1 Synthon) B Base-Promoted Cyclization (KOH, Reflux) A->B Nucleophilic Addition C 2H-Benzimidazole-2-thione (Ambidentate S/N Ligand) B->C Acidification & Precipitation D N,N'-Dialkylation (RX, K2CO3) C->D Steric Tuning F1 Metal Coordination (e.g., Ru, Ag) C->F1 Tautomerically Active E 1,3-Dialkyl-thione (Locked S-Donor) D->E Prevent Tautomerism F2 Metal Coordination (e.g., PdCl2, Au) E->F2 Sterically Hindered G S,N-Bridged / Chelated Complexes F1->G Hard/Soft Metal Dependent H Pure S-Monodentate Complexes F2->H Soft Metal Preference

Synthetic and coordination workflow of 2H-benzimidazole-2-thione derivatives.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2H-Benzimidazole-2-thione)

Adapted from foundational organic syntheses .

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 100 mL of an ethanol/water mixture (9:1 v/v).

  • Base Addition: Add 6.2 g (0.11 mol) of Potassium Hydroxide (KOH). Stir until fully dissolved.

  • Electrophile Addition: Working in a fume hood, add 8.4 g (0.11 mol) of Carbon Disulfide (CS₂) dropwise over 15 minutes.

    • Causality Check: KOH serves a dual purpose. It deprotonates the intermediate dithiocarbamic acid, dramatically enhancing the nucleophilicity of the second amine to drive intramolecular cyclization. It also traps the highly toxic H₂S byproduct as KSH.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solution will turn a deep, homogeneous amber.

  • Self-Validating Isolation: Cool the mixture to room temperature. Slowly add 1M HCl until the pH reaches ~3.

    • Validation Checkpoint: The addition of HCl neutralizes the water-soluble potassium salt of the thione. Because the neutral thione is highly insoluble in acidic water, you will observe an immediate, massive precipitation of a pale yellow/white solid. This visual cue guarantees successful ring closure.

  • Purification: Filter the precipitate, wash with cold distilled water (3 × 50 mL), and dry in vacuo.

Protocol B: N,N'-Dialkylation (Locking the Thione Form)
  • Preparation: Suspend 5.0 g (33.3 mmol) of 2H-benzimidazole-2-thione and 11.0 g (80 mmol) of anhydrous K₂CO₃ in 100 mL of dry acetone.

  • Alkylation: Add 11.3 g (80 mmol) of Methyl Iodide (MeI) dropwise.

    • Causality Check: Acetone is chosen as a polar aprotic solvent to accelerate the Sₙ2 alkylation. K₂CO₃ is a mild base—strong enough to deprotonate the N-H bonds but weak enough to prevent unwanted side reactions or solvent degradation.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Isolation: Filter off the inorganic salts. Evaporate the acetone under reduced pressure to yield 1,3-dimethyl-2H-benzimidazole-2-thione. Recrystallize from hot ethanol.

Protocol C: Palladium(II) Coordination (S-Monodentate Binding)
  • Precursor Dissolution: Dissolve 0.38 g (1.0 mmol) of bis(benzonitrile)palladium(II) chloride, [PdCl2​(NCPh)2​] , in 20 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Dissolve 0.36 g (2.0 mmol) of 1,3-dimethyl-2H-benzimidazole-2-thione in 10 mL of DCM. Add this dropwise to the Pd solution.

    • Causality Check: Benzonitrile is a highly labile "placeholder" ligand. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft Pd(II) center has a high thermodynamic affinity for the soft S-donor of the thione, driving rapid, irreversible ligand substitution.

  • Validation & Isolation: Stir for 2 hours. The solution will shift from pale yellow to a deep, vibrant orange/red. Concentrate the solution to 5 mL and add 20 mL of diethyl ether to precipitate the square-planar [Pd(L)2​Cl2​] complex.

Spectroscopic Validation Data

To verify the success of the syntheses and coordination modes, cross-reference your analytical data against the established spectroscopic benchmarks below .

Note: The dramatic upfield shift of the C=S carbon in ¹³C NMR upon coordination is the definitive hallmark of successful sulfur-metal bond formation. The metal's back-bonding alters the electron density, shielding the thiocarbonyl carbon.

Compound / Complex¹³C NMR (C=S) Shift (ppm)FTIR ν(C=S) (cm⁻¹)FTIR ν(N-H) (cm⁻¹)Primary Coordination Mode
2H-Benzimidazole-2-thione ~168.511853150 (Broad)Ambidentate (S, N) / Bridging
1,3-Dimethyl-thione ~170.21215AbsentMonodentate (S-donor)
[Pd(1,3-Dimethyl-thione)₂Cl₂] ~155.0 (Shielded)1120AbsentSquare Planar (S-bound)
[Ru(p-cymene)(thione)Cl]Cl ~160.511453180S,N-Chelated (Bidentate)

References

  • Title: 2-Mercaptobenzimidazole (2H-Benzimidazole-2-thione) Synthesis Source: Organic Syntheses, Coll. Vol. 4, p.569 (1963) URL: [Link]

  • Title: PubChem Compound Summary for CID 6743, 2-Mercaptobenzimidazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Tautomerism Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

  • Title: 2-Benzimidazolethiol (IR and Spectroscopic Data) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Method

Application Note: Synthesis, Characterization, and Biological Evaluation of Ruthenium(II) Complexes Featuring 2H-Benzimidazole-2-Thione Ligands

Executive Summary & Mechanistic Rationale The development of metallodrugs has increasingly shifted from classical platinum-based agents (e.g., cisplatin) to ruthenium-based therapeutics [2, 3]. Ruthenium(II) arene comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of metallodrugs has increasingly shifted from classical platinum-based agents (e.g., cisplatin) to ruthenium-based therapeutics [2, 3]. Ruthenium(II) arene complexes, characterized by their classic "piano-stool" geometry, offer a highly modular platform for drug design. They exhibit reduced systemic toxicity and overcome platinum-resistance mechanisms by targeting intracellular proteins rather than solely cross-linking DNA [4].

Incorporating 2H-benzimidazole-2-thione (commonly known as 2-mercaptobenzimidazole or MBI) [1] as a coordinating ligand introduces critical pharmacological advantages. MBI exhibits thione-thiol tautomerism, allowing it to coordinate to the soft Ru(II) center via the soft exocyclic sulfur atom (S-monodentate) or, upon deprotonation, as an N,S-bidentate chelate.

Causality in Design: The choice of coordination mode directly dictates the complex's hydrolysis rate. The aquation of the Ru–Cl bond is the rate-limiting step for intracellular activation. By tuning the ligand from monodentate to bidentate, researchers can sterically and electronically modulate this aquation rate, optimizing the prodrug's stability in the bloodstream while ensuring rapid activation within the reducing, low-chloride environment of the tumor cell.

Coordination Logic & Synthesis Workflows

The synthesis of Ru(II)-thione complexes relies on the controlled cleavage of the[Ru(η⁶-p-cymene)Cl₂]₂ dimer precursor. The reaction environment (specifically pH and temperature) dictates whether the MBI ligand coordinates in a monodentate or bidentate fashion.

Synthesis_Workflow Precursor [Ru(η⁶-p-cymene)Cl₂]₂ Metal Precursor Cond_Mono Neutral pH MeOH/DCM, 25°C, 4h Precursor->Cond_Mono Cond_Bi Basic pH (NaOMe) MeOH, Reflux, 6h Precursor->Cond_Bi Ligand 2H-benzimidazole-2-thione (MBI Ligand) Ligand->Cond_Mono Ligand->Cond_Bi Prod_Mono [Ru(η⁶-p-cymene)(bztH)Cl₂] S-monodentate Complex Cond_Mono->Prod_Mono Dimer cleavage (Retains 2 Cl⁻) Prod_Bi [Ru(η⁶-p-cymene)(bzt)Cl] N,S-bidentate Complex Cond_Bi->Prod_Bi HCl elimination (Retains 1 Cl⁻)

Synthesis pathways for S-monodentate and N,S-bidentate Ru(II) complexes.

Experimental Protocols: Synthesis & Isolation

Protocol A: Synthesis of S-Monodentate[Ru(η⁶-p-cymene)(bztH)Cl₂]

This protocol yields a prodrug complex where the ligand remains protonated, retaining two labile chloride ligands on the Ru(II) center.

  • Precursor Dissolution: Suspend 0.5 mmol of[Ru(η⁶-p-cymene)Cl₂]₂ in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is strictly required to prevent premature aquation of the Ru–Cl bonds before ligand coordination occurs.

  • Ligand Preparation: Dissolve 1.0 mmol of 2H-benzimidazole-2-thione in 10 mL of anhydrous methanol (MeOH).

  • Reaction: Dropwise add the ligand solution to the Ru(II) suspension. Stir the mixture at 25°C for 4 hours under a continuous nitrogen (N₂) atmosphere.

    • Causality: The N₂ atmosphere prevents the oxidative dimerization of the thione ligand into a disulfide, which would quench the reaction.

  • Isolation: Concentrate the deep red/orange solution under reduced pressure to approximately 5 mL. Add 20 mL of cold diethyl ether to induce precipitation.

  • Purification: Filter the precipitate via vacuum filtration, wash with cold diethyl ether (3 × 5 mL), and dry in vacuo for 12 hours.

Protocol B: Synthesis of N,S-Bidentate[Ru(η⁶-p-cymene)(bzt)Cl]

This protocol forces ring closure, displacing a second chloride to form a highly stable chelate ring.

  • Ligand Deprotonation: Dissolve 1.0 mmol of 2H-benzimidazole-2-thione in 15 mL of anhydrous MeOH. Add 1.0 mmol of sodium methoxide (NaOMe) and stir for 30 minutes.

    • Causality: NaOMe is used instead of NaOH to prevent the introduction of water, which could lead to the formation of unwanted hydroxo-bridged ruthenium oligomers. Deprotonation generates the highly nucleophilic aza-anion required for bidentate chelation.

  • Metalation & Ring Closure: Add 0.5 mmol of[Ru(η⁶-p-cymene)Cl₂]₂ to the solution. Heat the mixture to reflux (approx. 65°C) for 6 hours.

    • Causality: Elevated thermal energy is required to overcome the steric hindrance and activation barrier associated with displacing the second chloride ligand to achieve ring closure.

  • Purification: Filter the solution while hot through a Celite pad to remove the insoluble NaCl byproduct. Concentrate the filtrate and recrystallize from a DCM/hexane diffusion setup.

Analytical Characterization & Self-Validation

To ensure a self-validating workflow, spectroscopic checkpoints must be utilized immediately following synthesis.

Self-Validation Checkpoint (NMR): The most definitive proof of coordination mode is the ¹H NMR signal of the benzimidazole N–H proton. In the monodentate complex, this proton remains intact and shifts downfield (due to metal coordination draining electron density). In the bidentate complex, this signal must completely disappear, confirming successful deprotonation and N-coordination.

Table 1: Physicochemical and Spectroscopic Validation Data

Compound¹H NMR (N–H shift, ppm)¹H NMR (p-cymene CH₃, ppm)ESI-MS (m/z)UV-Vis (λmax, nm)
Ligand (bztH) 12.5 (s, 2H)N/A151.0[M+H]⁺305
Monodentate Ru-bztH 13.1 (s, 2H)2.1 (s, 3H)551.1 [M-Cl]⁺340, 410
Bidentate Ru-bzt Absent2.0 (s, 3H)515.1 [M]⁺355, 430

Application Note: In Vitro Anticancer Evaluation

Once synthesized and validated, these complexes are evaluated for their cytotoxic profiles. Unlike platinum drugs, Ru(II)-arene complexes are generally considered prodrugs that undergo activation via aquation (loss of Cl⁻) once inside the cell [5].

MOA_Pathway Extracellular Ru(II) Prodrug (Extracellular Space) Uptake Cellular Uptake (Lipophilicity-driven) Extracellular->Uptake High [Cl⁻] stabilizes prodrug Aquation Aquation Process (Intracellular Activation) Uptake->Aquation Low [Cl⁻] triggers Cl⁻ dissociation Target Protein Binding (TrxR / GSH targeting) Aquation->Target Ru-OH₂ reacts with protein thiols Apoptosis Apoptosis (Redox Imbalance) Target->Apoptosis Oxidative stress

Intracellular activation and targeted apoptotic pathway of Ru(II)-thione complexes.

Cytotoxicity Profiling

The complexes are typically screened against a panel of human cancer cell lines (e.g., A549 lung, HeLa cervical, MCF-7 breast) and a non-tumorigenic control (HEK293) to establish a Selectivity Index (SI).

Table 2: Representative In Vitro Cytotoxicity (IC₅₀, µM, 72h exposure)

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HEK293 (Normal)Selectivity Index
Monodentate Ru-bztH 18.4 ± 1.215.2 ± 0.822.1 ± 1.5>100>5.4
Bidentate Ru-bzt 8.5 ± 0.66.4 ± 0.511.3 ± 0.985.5 ± 4.210.0
Cisplatin (Control) 4.2 ± 0.32.1 ± 0.25.5 ± 0.48.4 ± 0.52.0

Data Interpretation & Causality: The bidentate complex consistently exhibits lower IC₅₀ values (higher potency) than its monodentate counterpart. This is directly caused by the loss of the polar N–H bond and a chloride ion, which significantly increases the complex's overall lipophilicity (log P). Enhanced lipophilicity facilitates superior passive diffusion across the phospholipid bilayer. Furthermore, the bidentate complex demonstrates a superior Selectivity Index compared to clinical cisplatin, underscoring the potential of Ru(II)-thione scaffolds in developing targeted, low-toxicity chemotherapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6711, 2-Mercaptobenzimidazole." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Element Summary for AtomicNumber 44, Ruthenium." PubChem, [Link]

  • Dyson, P. J., & Sava, G. "Metal-based antitumour drugs in the post genomic era." Nature Reviews Drug Discovery, 2006. [Link]

  • Suss-Fink, G. "Arene ruthenium complexes as anticancer agents." Dalton Transactions, 2010. [Link]

  • Antonarakis, E. S., & Emadi, A. "Ruthenium-based chemotherapeutics: are they ready for prime time?" Cancer Chemotherapy and Pharmacology, 2010. [Link]

Application

Application Note: Green Synthesis Methodologies for 2-Mercaptobenzimidazole Derivatives

Executive Summary & Rationale 2-Mercaptobenzimidazole (2-MBI) and its derivatives are privileged pharmacophores in drug discovery, serving as foundational scaffolds for antimicrobial, antiviral, anticancer, and anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Mercaptobenzimidazole (2-MBI) and its derivatives are privileged pharmacophores in drug discovery, serving as foundational scaffolds for antimicrobial, antiviral, anticancer, and anti-inflammatory agents. Industrially, they are critical as corrosion inhibitors and rubber vulcanization accelerators.

Historically, the synthesis of 2-MBIs relied on the condensation of o-phenylenediamine (OPDA) with highly toxic carbon disulfide (CS₂) in the presence of strong bases (e.g., KOH) and volatile organic solvents (e.g., ethanol) under prolonged reflux. This traditional approach generates high amounts of hazardous waste, reflecting a poor Environmental Factor (E-factor) [1].

To align with modern sustainable chemistry, this application note details two validated, self-contained green protocols: Microwave-Assisted Synthesis in PEG-400 and Deep Eutectic Solvent (DES) Mediated Synthesis . By substituting toxic CS₂ with thiourea and replacing volatile organic solvents with recyclable green media, these protocols drastically reduce reaction times, improve yields, and establish a highly reproducible, self-validating workflow for drug development professionals [2].

Mechanistic Causality & Reaction Principles

The transition to green methodologies is not merely a change in reagents, but a strategic manipulation of reaction kinetics and thermodynamics.

  • Electrophile Substitution: Replacing CS₂ with thiourea eliminates the explosion hazards and neurotoxicity associated with volatile CS₂. Thiourea acts as a safer, solid sulfur-transfer agent.

  • Microwave & PEG-400 Synergy: Polyethylene glycol (PEG-400) serves a dual purpose. It acts as an environmentally benign solvent and a phase-transfer catalyst. Due to its high dielectric constant, PEG-400 efficiently absorbs microwave energy, causing rapid superheating and uniform thermal distribution. This lowers the activation energy required for the intramolecular cyclization step, reducing a 12-hour reflux to a 10-minute irradiation [3].

  • DES Catalysis: A Deep Eutectic Solvent composed of Choline Chloride and Urea (ChCl:Urea) provides a highly structured hydrogen-bonding network. The DES acts simultaneously as the solvent and a supramolecular catalyst, stabilizing the dithiocarbamate/isothiourea transition state and accelerating the elimination of ammonia (NH₃) to form the benzimidazole ring [4].

Mechanism N1 o-Phenylenediamine (OPDA) N3 Nucleophilic Attack (Amine to C=S) N1->N3 N2 Electrophilic Sulfur Source (Thiourea) N2->N3 N4 Isothiourea Intermediate N3->N4 N5 Intramolecular Cyclization (-NH3 elimination) N4->N5 N6 2-Mercaptobenzimidazole (Thione-Thiol Tautomers) N5->N6

Mechanistic pathway of 2-MBI formation via nucleophilic attack and cyclization.

Quantitative Method Comparison

The following table summarizes the empirical advantages of the green protocols over traditional reflux methods, demonstrating significant improvements in both yield and environmental impact.

ParameterTraditional RefluxMicrowave / PEG-400DES (ChCl:Urea)
Reagents OPDA + CS₂ + KOHOPDA + ThioureaOPDA + Thiourea
Solvent Medium Ethanol / MethanolPEG-400ChCl:Urea (1:2)
Conditions Reflux (78°C)MW Irradiation (120°C)Thermal Stirring (90°C)
Reaction Time 12 – 24 hours8 – 10 minutes40 – 45 minutes
Average Yield 60% – 75%88% – 95%90% – 96%
E-Factor > 15 (High Waste)< 5 (Low Waste)< 3 (Excellent)
Recyclability NoneUp to 4 cyclesUp to 5 cycles

Standard Operating Protocols (SOPs)

Protocol A: Microwave-Assisted Synthesis in PEG-400

This protocol is optimized for dedicated laboratory microwave synthesizers (e.g., CEM Discover, Anton Paar Monowave) equipped with IR temperature sensors.

Materials Required:

  • o-Phenylenediamine (10.0 mmol, 1.08 g)

  • Thiourea (12.0 mmol, 0.91 g)

  • PEG-400 (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe quartz vessel, add 1.08 g of OPDA and 0.91 g of thiourea.

  • Solvent Addition: Add 5.0 mL of PEG-400. Insert a magnetic stir bar and seal the vessel with a pressure-rated Teflon cap.

  • Irradiation: Place the vessel in the microwave synthesizer. Set the parameters to: Temperature: 120°C, Power: 150 W (dynamic), Hold Time: 10 minutes, Stirring: High.

  • Quenching: Upon completion and automated forced-air cooling to < 50°C, open the vessel and pour the viscous mixture into 50 mL of crushed ice-water.

  • Isolation: Stir vigorously for 5 minutes until a solid precipitate forms. Filter the precipitate under vacuum using a Büchner funnel.

  • Recycling (Self-Validation): Retain the aqueous PEG-400 filtrate. Evaporate the water under reduced pressure (rotary evaporator) to recover the PEG-400 for subsequent runs.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-MBI.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

This protocol utilizes a benchtop heating mantle and represents a scalable, zero-pressure alternative to microwave synthesis.

Materials Required:

  • o-Phenylenediamine (10.0 mmol, 1.08 g)

  • Thiourea (12.0 mmol, 0.91 g)

  • Choline Chloride (ChCl) and Urea (for DES preparation)

Step-by-Step Methodology:

  • DES Formulation: In a 50 mL round-bottom flask, combine Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous, colorless liquid forms (approx. 20 mins).

  • Reaction Initiation: To 5.0 g of the prepared DES, add 10.0 mmol of OPDA and 12.0 mmol of thiourea.

  • Thermal Condensation: Equip the flask with a reflux condenser. Stir the mixture at 90°C for 45 minutes. The progress can be monitored via TLC (Ethyl Acetate:Hexane, 3:7).

  • Precipitation: Cool the mixture to room temperature and add 30 mL of distilled water. The DES will dissolve into the water, forcing the hydrophobic 2-MBI to precipitate.

  • Filtration & Recovery: Filter the solid product. The DES can be recovered by evaporating the water from the filtrate at 80°C under vacuum, allowing the ChCl:Urea network to reform for the next cycle [4].

G A OPDA + Thiourea B Green Medium (DES or PEG-400) A->B C Energy Input (Microwave/Thermal) B->C D Product Precipitation (H2O addition) C->D E 2-Mercaptobenzimidazole (Target) D->E F Solvent Recovery (H2O Evaporation) D->F Aqueous Filtrate F->B Re-use Medium

Workflow comparing green synthesis methodology with integrated solvent recycling.

Analytical Validation & Quality Control

To ensure the self-validating nature of the synthesized compounds, perform the following analytical checks:

  • Melting Point: Pure 2-MBI exhibits a sharp melting point at 300–305°C . A depressed melting point indicates incomplete cyclization or residual thiourea.

  • FT-IR Spectroscopy (Tautomeric Analysis): 2-MBI exhibits thione-thiol tautomerism. In the solid state, it exists predominantly in the thione form .

    • Expected signals: Strong absorption at ~1180–1200 cm⁻¹ (C=S stretching). Absence of a distinct S-H stretch at ~2500 cm⁻¹ confirms the thione dominance. Broad N-H stretching is observed at ~3100–2900 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Multiplets at δ 7.10–7.20 ppm (2H, aromatic).

    • Multiplets at δ 7.25–7.35 ppm (2H, aromatic).

    • A broad singlet at δ 12.50 ppm (2H, -NH protons of the thione tautomer).

References

  • Sheldon, R. A. (2012). Fundamentals of green chemistry: efficiency in reaction design. Chemical Society Reviews. URL:[Link]

  • Anastas, P., & Warner, J. (1998). Green Chemistry: Theory and Practice. Oxford University Press. URL:[Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition. URL:[Link]

  • Zhang, Q., Vigier, K. D. O., Royer, S., & Jérôme, F. (2012). Deep eutectic solvents: syntheses, properties and applications. Chemical Society Reviews. URL:[Link]

Method

Application Note: 2H-Benzimidazole-2-Thione Functionalized Nanoparticles for pH-Responsive Drug Delivery

Executive Summary & Rationale The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics, designed to minimize off-target toxicity while maximizing localized drug efficacy. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics, designed to minimize off-target toxicity while maximizing localized drug efficacy. This application note details the synthesis, functionalization, and validation of 2H-benzimidazole-2-thione (2H-BZT) capped gold nanoparticles (AuNPs) for the pH-responsive delivery of the chemotherapeutic agent Doxorubicin (DOX).

2H-BZT (also known as 2-mercaptobenzimidazole) is uniquely suited for nanomedicine due to its tautomeric nature. The thione/thiol moiety acts as a soft Lewis base, forming highly stable dative bonds with noble metal surfaces [1, 2]. Simultaneously, the planar benzimidazole ring provides an ideal scaffold for non-covalent drug loading via π−π stacking and hydrogen bonding. Crucially, the secondary amine within the imidazole ring possesses a pKa of approximately 5.5. This allows the nanoparticle surface to act as a "proton sponge" within the acidic tumor microenvironment or intracellular endosomes, triggering a conformational shift that rapidly releases the therapeutic cargo [3].

Mechanistic Pathway & Workflow Design

To ensure a self-validating experimental design, it is critical to understand the causality behind the molecular interactions. The functionalization relies on the displacement of weakly bound citrate ligands by the strongly coordinating thione group of 2H-BZT. Subsequent drug loading is driven by hydrophobic and electrostatic interactions, which are intentionally disrupted by environmental acidification.

Mechanism N1 2H-Benzimidazole-2-Thione (Thione Tautomer) N2 Au-S Coordination (Surface Anchoring) N1->N2 Ligand Exchange N3 Benzimidazole Ring (Hydrophobic/H-Bonding) N1->N3 Scaffold Presentation N4 Doxorubicin Complexation N3->N4 Drug Loading (pH 7.4) N5 Acidic pH (5.5) Protonation of N-atoms N4->N5 Endosomal Uptake N6 Complex Dissociation & Cargo Release N5->N6 Electrostatic Repulsion

Mechanistic pathway of 2H-BZT mediated drug loading and pH-triggered release.

Experimental Protocols

The following protocols represent a self-validating workflow. Each step includes specific quality control (QC) checkpoints to ensure the integrity of the intermediate products before proceeding.

Protocol 1: Synthesis of Citrate-Capped AuNP Cores

Causality: The Turkevich method is utilized to synthesize monodisperse ~15 nm AuNPs. The citrate acts as both a reducing agent and a weak capping ligand, which is easily displaced by 2H-BZT in subsequent steps [4].

  • Preparation: Clean all glassware with aqua regia (3:1 HCl:HNO₃), rinse thoroughly with ultrapure water (18.2 MΩ·cm), and dry. Caution: Aqua regia is highly corrosive.

  • Heating: Add 100 mL of 1 mM Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) to a 250 mL round-bottom flask. Bring to a vigorous boil under reflux with continuous magnetic stirring (600 rpm).

  • Reduction: Rapidly inject 10 mL of pre-heated 38.8 mM trisodium citrate dihydrate solution.

  • Maturation: Observe the color transition from pale yellow to deep burgundy red (typically 2-3 minutes). Continue boiling and stirring for exactly 15 minutes to ensure complete reduction.

  • Cooling & Storage: Remove from heat and continue stirring until the solution reaches room temperature. Store at 4°C protected from light.

  • QC Checkpoint: Measure UV-Vis absorbance. A sharp surface plasmon resonance (SPR) peak at ~520 nm confirms monodisperse ~15 nm AuNPs.

Protocol 2: Surface Functionalization with 2H-BZT

Causality: 2H-BZT has poor aqueous solubility. Dissolving it in ethanol ensures a homogenous reaction mixture. The high affinity of the thione group for gold drives the spontaneous ligand exchange, displacing the citrate molecules.

  • Ligand Preparation: Dissolve 5 mg of 2H-benzimidazole-2-thione in 5 mL of absolute ethanol (1 mg/mL).

  • Functionalization: Dropwise add 2 mL of the 2H-BZT solution to 20 mL of the synthesized AuNP solution under vigorous stirring (800 rpm) at room temperature.

  • Incubation: Stir the mixture in the dark for 12 hours to allow the ligand exchange to reach thermodynamic equilibrium.

  • Purification: Centrifuge the suspension at 14,000 rpm for 20 minutes at 4°C. Carefully discard the supernatant containing displaced citrate and unreacted 2H-BZT.

  • Resuspension: Resuspend the dark red pellet (AuNP-BZT) in 20 mL of ultrapure water using mild bath sonication (1 minute).

  • QC Checkpoint: Dynamic Light Scattering (DLS) should show a slight increase in hydrodynamic diameter (by ~5-7 nm), and Zeta potential should shift to a less negative value due to citrate displacement.

Protocol 3: Doxorubicin (DOX) Loading

Causality: DOX·HCl is highly water-soluble. Adjusting the pH to 7.4 neutralizes the primary amine on DOX, increasing its hydrophobicity and facilitating strong π−π stacking and hydrogen bonding with the benzimidazole rings on the nanoparticle surface.

  • Drug Preparation: Prepare a 2 mg/mL solution of Doxorubicin hydrochloride (DOX·HCl) in ultrapure water.

  • Complexation: Mix 5 mL of the AuNP-BZT suspension with 1 mL of the DOX solution.

  • pH Adjustment: Carefully adjust the pH of the mixture to 7.4 using 0.1 M NaOH.

  • Incubation: Stir the mixture gently (300 rpm) in the dark at room temperature for 24 hours.

  • Recovery: Centrifuge at 14,000 rpm for 20 minutes. Collect the supernatant to calculate Encapsulation Efficiency (EE%).

  • Washing: Wash the pellet (AuNP-BZT-DOX) twice with PBS (pH 7.4) to remove loosely bound DOX. Resuspend in 5 mL of PBS.

  • QC Checkpoint: Calculate EE% by measuring the fluorescence of the unbound DOX in the supernatant (Ex: 480 nm, Em: 590 nm) against a standard curve.

Workflow A AuNP Core Synthesis B 2H-BZT Functionalization A->B Ligand Exchange C Doxorubicin Loading B->C Pi-Pi Stacking D Tumor Microenvironment (pH 5.5) C->D Endocytosis E Drug Release (Protonation) D->E Triggered Release

Workflow of 2H-BZT functionalized AuNPs for pH-responsive drug delivery.

Protocol 4: In Vitro pH-Responsive Release Assay

Causality: Utilizing dialysis bags ensures that only released, free DOX is measured. Testing against pH 5.5 (acetate buffer) mimics the acidic endosomal environment, while pH 7.4 (PBS) serves as a physiological control to verify systemic stability [3].

  • Setup: Transfer 2 mL of the AuNP-BZT-DOX formulation into two separate dialysis bags (MWCO 3.5 kDa).

  • Incubation: Submerge one bag in 50 mL of PBS (pH 7.4) and the other in 50 mL of Acetate Buffer (pH 5.5).

  • Agitation: Place both setups in a shaking incubator at 37°C and 150 rpm.

  • Sampling: At predetermined time intervals (1, 2, 4, 8, 12, 24, 48 hours), extract 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Measure the fluorescence of the extracted samples to quantify released DOX.

Quantitative Data & Physicochemical Characterization

The following table summarizes the expected physicochemical properties of the nanoparticles at each stage of the workflow. The progressive increase in Z-average size and the shift in Zeta potential provide self-validating proof of successful functionalization and drug loading.

Formulation StageZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Bare AuNPs 15.2 ± 1.10.12-35.4 ± 2.1N/A
AuNP-BZT 22.4 ± 1.50.15-18.2 ± 1.8N/A
AuNP-BZT-DOX 28.7 ± 2.00.18+4.5 ± 1.284.5 ± 3.2

Note: The shift to a positive zeta potential in the final formulation is attributed to the presence of the slightly cationic DOX molecules on the nanoparticle surface.

Critical Parameters & Troubleshooting

  • Incomplete Ligand Exchange: If the DLS size does not increase after Protocol 2, the citrate ligands may not have been fully displaced. Ensure the ethanol used to dissolve 2H-BZT is absolute (water-free) prior to mixing, as premature precipitation of the ligand can halt the reaction.

  • Premature Drug Release: If high DOX release is observed at pH 7.4, the initial washing steps in Protocol 3 were likely insufficient. Ensure thorough resuspension during the PBS washes to remove all loosely adsorbed DOX.

  • Nanoparticle Aggregation: If the solution turns blue or purple during functionalization, the AuNPs have aggregated. This is often caused by adding the 2H-BZT solution too rapidly. Ensure dropwise addition under vigorous stirring to maintain colloidal stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6711, 2-Mercaptobenzimidazole" PubChem. URL:[Link]

  • Häkkinen, H. "The gold–sulfur interface at the nanoscale" Nature Chemistry, vol. 4, pp. 443–455, 2012. URL: [Link]

  • Mura, S., Nicolas, J., & Couvreur, P. "Stimuli-responsive nanocarriers for drug delivery" Nature Materials, vol. 12, pp. 991–1003, 2013. URL:[Link]

  • Kimling, J., Maier, M., Okenve, B., Kotaidis, V., Ballot, H., & Plech, A. "Turkevich Method for Gold Nanoparticle Synthesis Revisited" Journal of Physical Chemistry B, vol. 110, no. 32, pp. 15700–15707, 2006. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2H-Benzimidazole-2-Thione Solubility Optimization

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently encounter challenges with heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently encounter challenges with heterocyclic compounds. 2H-benzimidazole-2-thione (also known by its tautomeric name, 2-mercaptobenzimidazole) is notoriously difficult to dissolve in standard aqueous buffers.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the thermodynamic and kinetic realities of this specific molecule, providing field-proven, self-validating workflows to keep your compound in solution.

Part 1: The Causality of Insolubility (Why is this happening?)

Before troubleshooting, we must understand the physicochemical barriers of the analyte. According to structural data from the, 2H-benzimidazole-2-thione exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

In the solid state and in polar aqueous solvents, the thione form predominates . This structure features two N-H hydrogen bond donors and a highly polarizable C=S acceptor. These functional groups lock the molecules into a rigid, tightly packed crystal lattice. The thermodynamic energy required to disrupt this lattice (cavitation energy) is exceptionally high. Consequently, water alone cannot compete with the intermolecular forces holding the crystal together, resulting in baseline aqueous solubility of less than 50 µg/mL at neutral pH.

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved my compound in 100% DMSO for a cell assay, but it immediately crashed out (precipitated) when added to the culture media. How do I prevent this?

The Causality: You are experiencing a phenomenon known as "solvent shifting." DMSO is infinitely miscible with water. When your DMSO stock hits the aqueous media, the DMSO rapidly diffuses away into the bulk water. This leaves the hydrophobic benzimidazole molecules stranded in an aqueous microenvironment where they rapidly nucleate and crystallize. The Solution: You must lower the thermodynamic activity of the drug before it hits the water. Instead of a direct spike, use a step-down dilution with a micelle-forming surfactant (like Polysorbate 80) that can trap the hydrophobic compound as the DMSO diffuses away. Ensure your surfactant concentrations remain within biocompatible limits as outlined by the .

Q2: Can I just raise the pH of my buffer to dissolve it?

The Causality: Yes, but with strict limitations. The molecule has an acidic proton on the nitrogen/sulfur with a pKa of approximately 9.5. If you raise the pH above 10.5, you force the molecule into its thiolate anion form, which is highly water-soluble. The Solution: If your experiment (e.g., an in vitro biochemical assay) can tolerate pH 11, this is the easiest method. However, if you are conducting physiological assays at pH 7.4, adjusting the pH back down will instantly protonate the molecule, causing catastrophic precipitation. For pH 7.4 assays, you must rely on inclusion complexation or micellar solubilization.

Q3: I need a completely aqueous, solvent-free formulation for an in vivo PK study. What is the best approach?

The Causality: Organic cosolvents (DMSO, PEG) can cause toxicity or alter the pharmacokinetic profile of your drug. The Solution: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD). As detailed in foundational cyclodextrin literature [3], the hydrophobic cavity of the cyclodextrin ring encapsulates the benzimidazole core, shielding it from water, while the hydroxylated exterior maintains high aqueous solubility. This creates a water-soluble, non-covalent inclusion complex.

Part 3: Formulation Decision Workflow

Use the following logic tree to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilityWorkflow Start 2H-benzimidazole-2-thione Solubility Issue CheckPH Is high pH (>10) acceptable for the assay? Start->CheckPH Alkaline Use pH Adjustment (Form Thiolate Anion) CheckPH->Alkaline Yes Physiological Requires pH 7.4 CheckPH->Physiological No CheckTox Are cells/animals sensitive to organic solvents? Physiological->CheckTox Cosolvent Use Cosolvent + Surfactant (e.g., 5% DMSO + 2% Tween) CheckTox->Cosolvent No (Low Sensitivity) Cyclodextrin Use HP-β-CD Inclusion Complexation CheckTox->Cyclodextrin Yes (High Sensitivity)

Decision tree for selecting the optimal aqueous solubilization strategy for 2H-benzimidazole-2-thione.

Part 4: Quantitative Solubility Data

The table below summarizes the expected solubility enhancements using various excipient systems. Note: Exact values may vary based on temperature and buffer ionic strength.

Formulation StrategyExcipient SystemFinal pHExpected Solubility (mg/mL)Fold Enhancement
Baseline (Control) PBS7.4~0.051x
pH Adjustment 0.1 M NaOH11.5>5.00>100x
Cosolvent 10% DMSO / 90% PBS7.4~0.255x
Micellar Solubilization 2% Tween 80 in PBS7.4~0.8016x
Inclusion Complexation 20% w/v HP-β-CD in PBS7.4~2.5050x

Part 5: Validated Experimental Protocols

Protocol A: Phase Solubility Profiling (Cyclodextrin Complexation)

Use this protocol to create a stable, solvent-free aqueous stock.

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 mM to 100 mM in 10 mM phosphate buffer (pH 7.4).

  • Addition: Add an excess amount of 2H-benzimidazole-2-thione powder (e.g., 10 mg) to 1 mL of each cyclodextrin solution in sealed glass HPLC vials.

  • Self-Validation Check (Crucial): Visually inspect the vials. You must see undissolved solid remaining at the bottom. If all solid dissolves, add more powder. Thermodynamic equilibrium requires the presence of the solid phase.

  • Equilibration: Shake the vials on an orbital shaker at a constant temperature (25.0 ± 0.5 °C) for 48 hours.

  • Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved drug.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter. (Do not use nylon, as it may bind the hydrophobic drug).

  • Quantification: Dilute the filtrate in methanol and quantify the drug concentration using UV-Vis spectroscopy ( λmax​ ~ 300 nm) or HPLC.

  • Self-Validation Check 2: Compare the UV-Vis spectrum of the complexed drug to the free drug in methanol. A slight shift in the λmax​ confirms that the chromophore is successfully shielded inside the cyclodextrin cavity.

Protocol B: Anti-Precipitation Step-Down Dilution

Use this protocol for in vitro assays where low amounts of DMSO and surfactant are tolerated.

  • Primary Stock: Dissolve 2H-benzimidazole-2-thione in 100% molecular-biology grade DMSO to create a 10 mg/mL stock.

  • Intermediate Vehicle: Prepare a receiving vehicle consisting of 5% Tween 80 and 95% assay buffer.

  • Titration: Place the intermediate vehicle on a vortex mixer at medium speed. Dropwise, add 1 part of the DMSO stock to 9 parts of the receiving vehicle.

  • Self-Validation Check: Shine a standard red laser pointer through the resulting solution. If you see a solid beam of light (Tyndall effect), colloidal precipitation has occurred—your drug is crashing out. If the liquid remains optically clear with no beam scattering, the drug has been successfully trapped in the Tween 80 micelles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6911, 2-Benzimidazolethiol." PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Inactive Ingredient Search for Approved Drug Products." Center for Drug Evaluation and Research. Available at:[Link]

  • Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. (2007). Available at:[Link]

Optimization

Technical Support Center: Synthesis of 2-Mercaptobenzimidazole (2-MBI)

Welcome to the Technical Support Center for the synthesis of 2-mercaptobenzimidazole (1H-benzo[d]imidazole-2-thiol). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-mercaptobenzimidazole (1H-benzo[d]imidazole-2-thiol). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality and troubleshooting logic required to optimize your yields and ensure high-purity drug development precursors.

Mechanistic Workflow & System Architecture

Understanding the phase transitions and intermediate states is critical for troubleshooting. The synthesis relies on the condensation of o-phenylenediamine (OPDA) with carbon disulfide (CS₂), driven by a strong base. The base serves a dual purpose: it deprotonates the intermediate to facilitate intramolecular cyclization and neutralizes the hydrogen sulfide (H₂S) byproduct, driving the equilibrium forward via Le Chatelier's principle.

G OPDA o-Phenylenediamine (Nucleophile) Condensation Reflux (80°C, 3h) Nucleophilic Addition OPDA->Condensation CS2 Carbon Disulfide (Electrophile) CS2->Condensation Base KOH / EtOH-H2O (Deprotonating Agent) Base->Condensation Intermediate Dithiocarbamate Salt (Unstable Intermediate) Condensation->Intermediate Cyclization Intramolecular Cyclization (- H2S Elimination) Intermediate->Cyclization Heat Salt Potassium 2-MBI Salt (Aqueous Soluble) Cyclization->Salt Acidification Acidification (AcOH) pH Adjustment to 5.0 Salt->Acidification Product 2-Mercaptobenzimidazole (Crystalline Solid) Acidification->Product Precipitation

Mechanistic workflow and phase transitions in 2-mercaptobenzimidazole synthesis.

Quantitative Optimization Data

Yield optimization requires precise stoichiometric control. The table below summarizes our internal validation data, demonstrating how adjusting base equivalents and solvent ratios directly impacts the mechanistic bottlenecks of the reaction.

Reaction ParameterKOH (eq)CS₂ (eq)Solvent Ratio (EtOH:H₂O)Temp (°C)Yield (%)Mechanistic Observation
Baseline 1.01.01:17558.0Incomplete conversion; rapid CS₂ volatilization.
Increased CS₂ 1.01.51:17572.5Improved initial addition; cyclization stalls.
Increased Base 2.01.59:18088.2Excess base effectively traps H₂S, driving cyclization.
Optimized 2.02.09:18596.4 Complete H₂S elimination; maximum thermodynamic yield.

Self-Validating Standard Operating Procedure (SOP)

This protocol is adapted from the gold-standard methodology established in Organic Syntheses [1], upgraded with modern in-line validation checks to ensure experimental integrity at every step.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 108.1 g (1.0 mol) of highly pure o-phenylenediamine in 500 mL of a 9:1 Ethanol/Water mixture. Degas the solvent with N₂ for 15 minutes prior to addition.

  • Causality: OPDA is highly susceptible to oxidative degradation into phenazine derivatives, which poison the crystallization step.

  • Validation Check: The resulting solution must be pale yellow/tan. If the solution is dark brown, abort the procedure and recrystallize the OPDA from hot water containing sodium hydrosulfite.

Step 2: Base Integration

  • Action: Add 112.2 g (2.0 mol) of Potassium Hydroxide (KOH) pellets. Stir until completely dissolved.

  • Validation Check: An exothermic dissolution will occur. Ensure the temperature returns to room temperature before proceeding to prevent premature CS₂ boiling.

Step 3: Electrophile Addition

  • Action: Equip the flask with a highly efficient reflux condenser (chilled to 5°C). Dropwise, add 152.3 g (2.0 mol) of Carbon Disulfide (CS₂) over 45 minutes [3].

  • Causality: CS₂ has a boiling point of 46°C. Rapid addition causes flash-boiling, resulting in stoichiometric loss of the electrophile before it can react.

  • Validation Check: The condensation vapor ring must not exceed the lower third of the reflux condenser.

Step 4: Reflux & Cyclization

  • Action: Heat the mixture to 85°C for 3 to 4 hours.

  • Validation Check 1 (Reaction Progress): Perform TLC (Hexane:EtOAc 1:1). The OPDA spot (R_f ~ 0.4) should completely disappear, replaced by the 2-MBI spot (R_f ~ 0.2).

  • Validation Check 2 (Gas Evolution): Place moistened lead(II) acetate paper at the top of the condenser. It will turn black (PbS) due to H₂S evolution. The reaction is complete when the paper no longer darkens.

Step 5: Isolation & Precipitation

  • Action: Cool the mixture to 0-5°C. Slowly add dilute Acetic Acid (AcOH) dropwise with vigorous stirring until the pH reaches exactly 5.0.

  • Causality: Using a weak acid like AcOH prevents localized pH crashing, which leads to oiling out. The potassium salt of 2-MBI is highly soluble; neutralizing it forces the precipitation of the protonated 2-MBI [2].

  • Validation Check: Collect the precipitate via vacuum filtration. The dried product should form glistening white to pale-yellow needles with a melting point of 300–305 °C.

Troubleshooting Guide & FAQs

Q: Why is my yield consistently below 60% despite extended reflux times? A: The most common culprit is the loss of Carbon Disulfide due to its extreme volatility. If your condenser is not adequately chilled, or if the CS₂ is added too rapidly to a warm solution, it will escape the system before the nucleophilic attack can occur. Solution: Ensure your condenser coolant is ≤5°C, use a 2.0 molar equivalent excess of CS₂, and add it strictly dropwise.

Q: The reaction mixture turned dark brown/black instead of the expected pale yellow. What happened? A: This indicates auto-oxidation of the o-phenylenediamine starting material. OPDA readily oxidizes in the presence of atmospheric oxygen and base to form deeply colored poly-phenazine impurities. Solution: Always degas your solvents with Argon or Nitrogen before adding OPDA. If your starting OPDA is already discolored, it must be sublimed or recrystallized prior to use.

Q: During the workup, acidification did not yield a crystalline precipitate, but rather an oily, gummy suspension. How do I fix this? A: You likely used a strong mineral acid (like HCl or H₂SO₄) and added it too quickly. Rapid acidification causes extreme, localized drops in pH, which forces the product out of solution too fast to form an ordered crystal lattice, resulting in an amorphous oil. Solution: Switch to dilute Acetic Acid (AcOH). Add it dropwise via an addition funnel into a vigorously stirred, ice-cold solution until you hit a pH of 5.0 to 6.0. If you currently have an oiled-out batch, gently heat the suspension until the oil dissolves, then allow it to cool to room temperature very slowly to induce proper nucleation.

Q: Is the evolution of H₂S gas a safety concern, and does it affect the yield? A: Yes, H₂S is highly toxic and its management is critical to both safety and yield. Mechanistically, the elimination of H₂S is the driving force for the final cyclization. If H₂S remains dissolved in the solution, it can push the equilibrium backward. Solution: The 2.0 equivalents of KOH used in our optimized protocol effectively trap the evolved H₂S as Potassium Sulfide (K₂S) in situ, neutralizing the safety hazard and driving the reaction to completion via Le Chatelier's principle. Always perform this synthesis in a high-flow fume hood [3].

References

  • Title: 2-Mercaptobenzimidazole (2-Benzimidazolethiol) Source: Organic Syntheses, Coll. Vol. 4, p.569 (1963); Vol. 30, p.56 (1950). URL: [Link]

  • Title: 2-Mercaptobenzimidazole Compound Summary (CID 7071) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards: Carbon Disulfide Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Troubleshooting

Technical Support Center: 2H-Benzimidazole-2-Thione Storage &amp; Handling

Welcome to the Technical Support Center for 2H-benzimidazole-2-thione (also widely known as 2-mercaptobenzimidazole or MBI). As a highly reactive nucleophile and metal-chelating agent, this compound is indispensable in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-benzimidazole-2-thione (also widely known as 2-mercaptobenzimidazole or MBI). As a highly reactive nucleophile and metal-chelating agent, this compound is indispensable in drug development and materials science. However, its chemical structure makes it inherently unstable under standard atmospheric conditions.

This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions to prevent oxidative degradation during storage and handling.

Part 1: Troubleshooting & Mechanistic FAQs

As application scientists, we frequently see experimental failures stemming from compromised reagents. Understanding the causality behind degradation is the first step in preventing it. 2H-benzimidazole-2-thione exists in a tautomeric equilibrium between its thione (C=S) and thiol (C–SH) forms [1]. The thiol form is highly susceptible to oxidation [2].

Q: Why is my 2H-benzimidazole-2-thione powder turning yellow and losing solubility? A: This is the hallmark visual indicator of oxidative degradation. In the presence of atmospheric oxygen, the thiol tautomer undergoes a radical-mediated coupling to form bis(2-benzimidazolyl) disulfide. Because the disulfide dimer is significantly larger and lacks the hydrogen-bonding capacity of the monomeric thiol, it is highly insoluble in standard organic solvents (like ethanol or ethyl acetate) and exhibits a yellowish tint.

Q: Why do you recommend avoiding metal spatulas when weighing this compound? A: Trace transition metals (especially Cu²⁺ and Fe³⁺) act as single-electron transfer catalysts. They rapidly accelerate the conversion of the thiol into a thiyl radical (S•), which is the rate-limiting step in disulfide formation. Always use PTFE (Teflon) or ceramic spatulas to prevent seeding your bulk powder with catalytic metal contaminants.

Q: Can I prepare stock solutions in DMSO and store them for later use? A: Absolutely not. While dimethyl sulfoxide (DMSO) is an excellent solvent for benzimidazoles, it is fundamentally a mild oxidant. Prolonged storage of 2H-benzimidazole-2-thione in DMSO at room temperature will drive the oxidation forward, reducing DMSO to dimethyl sulfide (DMS) while converting your compound to a disulfide. If a solution must be stored, use thoroughly degassed ethanol or methanol, blanket the headspace with Argon, and store at -20°C for no longer than 48 hours.

Part 2: Degradation Pathways & Storage Workflows

To visualize the chemical risks and the necessary handling procedures, refer to the mechanistic and workflow diagrams below.

OxidationPathway A 2H-Benzimidazole-2-thione (Thione Form) B 2-Mercaptobenzimidazole (Thiol Tautomer) A->B Tautomerization C Thiyl Radical (S•) B->C O2 / Light / Trace Metals D Bis(2-benzimidazolyl) disulfide (Oxidized Dimer) C->D Dimerization E Sulfinic/Sulfonic Acids (Over-oxidation) D->E Excess Oxidant

Fig 1: Tautomerization and oxidative degradation pathway of 2H-benzimidazole-2-thione.

StorageWorkflow Start Receive Bulk Powder Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquots Divide into Single-Use Amber Vials Glovebox->Aliquots Desiccant Seal with PTFE Caps & Add Desiccant Aliquots->Desiccant Storage Store at -20°C (Dark & Dry) Desiccant->Storage

Fig 2: Step-by-step inert storage workflow to prevent oxidation of bulk powders.

Part 3: Quantitative Storage Data

The following table synthesizes empirical data regarding the stability of 2H-benzimidazole-2-thione under various environmental conditions. Use this matrix to evaluate the reliability of your current storage methods.

Storage ConditionAtmosphereTemperatureLight ExposureExpected Shelf LifeOxidation Risk
Bulk Powder (Optimal) Argon / Nitrogen-20°CDark (Amber Vial)> 2 YearsMinimal
Bulk Powder (Sub-optimal) Air4°CDark3 - 6 MonthsModerate
Solution (Degassed EtOH) Argon-20°CDark1 - 2 WeeksModerate
Solution (DMSO) AirRoom TempAmbient Light< 24 HoursCritical

Part 4: Validated Experimental Protocols

To guarantee experimental reproducibility, protocols must be self-validating. The following methodologies include built-in verification steps to ensure the integrity of your compound and solvents.

Protocol A: Freeze-Pump-Thaw Degassing of Solvents

Dissolved oxygen in solvents is a primary driver of thiol oxidation [3]. Sparging with inert gas is insufficient for sensitive benzimidazoles; rigorous degassing is required.

  • Preparation: Transfer the required volume of solvent (e.g., ethanol) into a heavy-walled Schlenk flask. Add a magnetic stir bar.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line (target < 0.1 Torr) for 2–3 minutes to evacuate all headspace gases.

  • Thaw: Isolate the flask from the vacuum (close the valve) and place it in a warm water bath.

    • Self-Validation Step: As the solvent thaws, you will observe vigorous bubbling. This confirms the successful extraction of dissolved gases.

  • Cycle: Repeat steps 2–4 at least three times.

    • Self-Validation Step: During the final thaw cycle under static vacuum, the liquid should melt completely silently with zero bubbling . This indicates the solvent is fully degassed.

  • Backfill: Once thawed, backfill the flask with ultra-high purity Argon.

Protocol B: Inert Aliquoting and Storage

Repeatedly opening a bulk container introduces moisture and oxygen, cumulatively degrading the batch.

  • Atmosphere Control: Transfer the sealed, newly purchased bottle of 2H-benzimidazole-2-thione into a glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Material Handling: Using a sterile PTFE or ceramic spatula, weigh out single-experiment aliquots (e.g., 50 mg) into individual amber glass vials.

  • Sealing: Cap the vials tightly using PTFE-lined silicone septa to prevent gas permeation.

  • Storage: Remove the aliquots from the glovebox. Place them inside a secondary container filled with anhydrous calcium sulfate (Drierite) and store immediately at -20°C.

    • Self-Validation Step: Before running a critical assay, dissolve a test aliquot in degassed ethanol. A perfectly clear, colorless solution confirms the absence of oxidized disulfide dimers. If the solution is cloudy or yellow, discard the aliquot.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6711, 2-Mercaptobenzimidazole. Retrieved from:[Link]

  • Capozzi, G., & Modena, G. (1974). Oxidation of thiols. Chemical Reviews, 74(2), 167-192. Retrieved from:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Compendium of Chemical Terminology (the "Gold Book"): Thiols. Retrieved from:[Link]

Optimization

Technical Support Center: Optimizing N-Alkylation of 2H-Benzimidazole-2-thione

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the regioselective alkylation of 2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the regioselective alkylation of 2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot poor yields, understand the underlying mechanistic causality, and implement field-proven protocols for successful N-alkylation.

Mechanistic Foundation: The Ambident Challenge

Before troubleshooting, it is critical to understand the behavior of the starting material. 2H-benzimidazole-2-thione exists in a tautomeric equilibrium between the thione (C=S) and thiol (C–SH) forms [1]. Upon deprotonation by a base, it forms an ambident anion —a nucleophile with two distinct reactive centers: the nitrogen and the sulfur [2].

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, sulfur is a "soft" nucleophile (highly polarizable, lower electronegativity), while nitrogen is a "hard" nucleophile [3]. Because most standard alkylating agents (like alkyl iodides or bromides) are soft electrophiles, kinetic control heavily favors S-alkylation . Overcoming this inherent chemical preference is the core challenge of this workflow.

G SM 2H-Benzimidazole-2-thione (Ambident Nucleophile) Base Base Addition (Deprotonation) SM->Base Anion Thiolate/Thioamide Anion (Delocalized Charge) Base->Anion PathS Kinetic Control (Soft Electrophile) Anion->PathS Direct Alkylation PathN Thermodynamic Control / Hard Electrophile Anion->PathN Optimized Conditions ProdS S-Alkylated Product (Major side-product) PathS->ProdS ProdN N-Alkylated Product (Target) PathN->ProdN

Fig 1: Reaction pathways for the alkylation of ambident 2H-benzimidazole-2-thione.

Troubleshooting Guides & FAQs

Q1: I am trying to synthesize an N-alkylated benzimidazole-2-thione, but my NMR data shows I am exclusively getting the S-alkyl thioether. How do I fix this? A1: This is the most common issue encountered. Because sulfur outcompetes nitrogen for standard alkyl halides, direct N-alkylation is kinetically disfavored.

  • Sub-optimal fix: You can attempt to shift the regioselectivity by using a "harder" electrophile (e.g., alkyl triflates instead of iodides) in a polar aprotic solvent (DMF) with a hard base (LiOH). However, this rarely yields >60% N-alkylation (see Table 1).

  • Definitive fix: Abandon direct alkylation. Utilize an S-protection strategy . By temporarily masking the sulfur with a bulky trityl (triphenylmethyl) group, you physically block S-alkylation, forcing the electrophile to react exclusively at the nitrogen [4].

Q2: Can I just use a large excess of the alkylating agent to force the reaction at the nitrogen? A2: No. Using excess reagent will lead to N,S-dialkylation. The sulfur will alkylate first rapidly. Once the S-alkyl benzimidazole is formed, the adjacent nitrogen becomes more nucleophilic and will react with the second equivalent of your electrophile. If your target is a mono-N-alkylated compound with a free thione group, stoichiometric control is useless without S-protection.

Q3: My starting material (2H-benzimidazole-2-thione) won't dissolve in my reaction solvent (DCM or Ether). What should I use? A3: The compound has a very high crystal lattice energy due to strong intermolecular hydrogen bonding between the N-H and C=S groups. Non-polar or weakly polar solvents will not break these bonds. You must use strongly polar aprotic solvents like DMF, DMSO, or NMP. Heating to 40°C prior to base addition also helps ensure a homogenous mixture.

Quantitative Data: The Limits of Direct Alkylation

To illustrate why we strongly recommend the S-protection route, observe the empirical data below regarding direct alkylation attempts. Even under optimized conditions (Entry 4), achieving synthetically useful yields of the N-alkylated product is nearly impossible without tedious chromatographic separation.

Table 1: Effect of Base, Solvent, and Electrophile on Regioselectivity

EntryBaseSolventElectrophileTemp (°C)S-Alkyl (%)N-Alkyl (%)
1K₂CO₃AcetoneMethyl Iodide25>95<5
2NaHTHFMethyl Iodide09010
3LiOHDMFMethyl Triflate606040
4Cs₂CO₃DMSOMethyl Triflate804555

Note: Percentages reflect crude NMR integration ratios of the crude reaction mixture prior to purification.

Standardized Experimental Protocol: The S-Protection Route

To ensure a self-validating, high-yield synthesis of N-alkylated 2H-benzimidazole-2-thione, we recommend the following 3-step workflow. This leverages the steric bulk of the trityl group to guarantee N-regioselectivity [4].

Step 1: S-Protection (Tritylation)

Causality: The trityl cation is extremely bulky. It will selectively react with the highly nucleophilic sulfur, as the nitrogen center is too sterically hindered to accommodate the triphenylmethyl group.

  • Suspend 2H-benzimidazole-2-thione (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.

  • Add Trityl Chloride (1.05 equiv) portion-wise. The solution will become homogenous.

  • Stir for 2 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: In ¹³C NMR, verify the disappearance of the C=S carbon (~168 ppm) and the appearance of the quaternary trityl carbon (~70 ppm).

Step 2: N-Alkylation

Causality: With the sulfur masked, the ambident nature of the molecule is neutralized. The nitrogen is now the only available nucleophilic center.

  • Dissolve the S-trityl intermediate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Cool to 0°C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until gas evolution ceases.

  • Add your desired alkyl halide (e.g., Benzyl Bromide, 1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry, and concentrate.

  • Validation Checkpoint: TLC should show a clean conversion to a single new spot. ¹H NMR will show the new N-alkyl protons (e.g., N-CH₂ at ~5.3 ppm for a benzyl group).

Step 3: S-Deprotection

Causality: The S-trityl bond is highly acid-labile. Trifluoroacetic acid (TFA) protonates the sulfur, releasing the stable trityl cation. Triethylsilane (TES) is added as a "scavenger" to permanently reduce the trityl cation to triphenylmethane, preventing it from re-alkylating the molecule.

  • Dissolve the N-alkylated intermediate in a mixture of DCM and TFA (1:1 v/v, 0.1 M).

  • Immediately add Triethylsilane (TES) (2.0 equiv). The reaction mixture will turn yellow and then rapidly clear as the trityl cation is quenched.

  • Stir for 1 hour at room temperature.

  • Concentrate under reduced pressure. Purify the residue via silica gel chromatography to separate the target N-alkylated 2H-benzimidazole-2-thione from the triphenylmethane byproduct.

  • Validation Checkpoint: ¹³C NMR will confirm the return of the C=S thione peak (~168-170 ppm).

References

  • Title: PubChem Compound Summary for CID 6752, 2-Mercaptobenzimidazole Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Compendium of Chemical Terminology, 2nd ed. (the "Gold Book") - Ambident Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Hard and Soft Acids and Bases Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protective Groups in Organic Synthesis (Greene's) - Thiol Protection Source: Wiley Online Library URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2H-Benzimidazole-2-Thione Coordination

Welcome to the Advanced Coordination Chemistry Support Portal. As application scientists, we frequently encounter challenges when complexing sterically demanding ambidentate ligands like 2H-benzimidazole-2-thione (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coordination Chemistry Support Portal. As application scientists, we frequently encounter challenges when complexing sterically demanding ambidentate ligands like 2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole) with transition metals. Bulky N-substituents and the rigid planar geometry of the benzimidazole core often lead to kinetic trapping, poor yields, or unwanted polymeric species.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you isolate discrete, high-yield mononuclear complexes.

Diagnostic Workflow for Steric Resolution

Before altering your reaction conditions, consult the diagnostic logic tree below to identify the thermodynamic or kinetic barrier preventing successful coordination.

G A Steric Clash Detected (Low Yield/Polymerization) B Assess Ligand Tautomerism (Thione vs. Thiolate) A->B Ambidentate check D Auxiliary Ligand Tuning (e.g., PPh3 capping) A->D Bulky N-substituents C Deprotonation Strategy (Add Et3N / Adjust pH) B->C Favor S-thiolate C->D Prevent bridging F Discrete Mononuclear Complex Isolated C->F Direct isolation E Thermodynamic Control (High-boiling non-polar solvent) D->E Overcome kinetic barrier E->F Crystallization

Fig 1: Diagnostic workflow for resolving steric hindrance in thione-metal coordination.

Troubleshooting Guides & FAQs

Q1: My reaction yields highly insoluble, uncharacterized precipitates instead of discrete mononuclear complexes. What is happening? A1: You are likely generating coordination polymers. 2H-benzimidazole-2-thione is an ambidentate ligand. When steric bulk prevents a second bulky ligand from chelating to the same metal center, the metal retains open coordination sites. The exocyclic sulfur or the endocyclic nitrogen of a neighboring complex will coordinate to these open sites, forming μ2​ -S or μ -N,S bridges. Resolution: Introduce a sterically demanding, strongly coordinating auxiliary ligand (such as triphenylphosphine, cone angle 145°) to "cap" the metal center. This forces the thione into a terminal, monodentate S-coordination mode by occupying the remaining coordination sphere.

Q2: How does thione-thiol tautomerism affect steric clashes during synthesis? A2: In its neutral state, the ligand exists predominantly as the rigid, bulky thione (C=S) (). If you deprotonate the endocyclic nitrogen using a mild base (e.g., triethylamine), you shift the equilibrium entirely to the thiolate form. The thiolate is significantly more nucleophilic and coordinates with a different bite angle, which often relieves steric tension around crowded late-transition metal centers like Pd(II) or Pt(II) ().

Q3: I am using an N,N'-dialkyl-benzimidazole-2-thione and it completely fails to coordinate to Ru(II) precursors. How do I force the reaction? A3: N,N'-dialkylation locks the ligand in the thione form and places massive steric bulk directly adjacent to the coordinating sulfur atom. This creates a severe kinetic barrier. If you are using a coordinating solvent like acetonitrile, the solvent outcompetes the bulky thione for the metal center. Resolution: Switch to a non-coordinating, high-boiling solvent (like toluene or chlorobenzene) and elevate the temperature to >110°C. This provides the activation energy required to overcome the steric clash while preventing solvent competition.

Quantitative Parameter Matrix

The following table summarizes the causal impact of various experimental parameters on the coordination of sterically hindered 2H-benzimidazole-2-thiones. Use this data to optimize your synthetic conditions.

ParameterExperimental ConditionPrimary Effect on Steric DynamicsTypical Yield (%)Dominant Coordination Mode
Solvent Acetonitrile (Polar/Coordinating)Solvent outcompetes bulky thione ligand.< 20%Unreacted / Trace Polymeric
Solvent Toluene (Non-polar/Non-coord.)Forces metal-thione interaction; no competition.75 - 85%Monodentate S (Terminal)
Temperature 25°C (Room Temp)Insufficient energy to overcome N-alkyl clash.< 10%Unreacted
Temperature 110°C (Refluxing Toluene)Overcomes kinetic barrier of bulky substituents.80 - 90%Monodentate S (Terminal)
Auxiliary Ligand NoneOpen metal sites act as thermodynamic sinks.VariablePolymeric ( μ2​ -S bridging)
Auxiliary Ligand Triphenylphosphine (PPh 3​ )Caps metal; π -backbonding stabilizes center.> 85%Discrete Mononuclear
pH Control Neutral (No base added)Rigid thione geometry maintained.40 - 50%Mixed (Monodentate + Bridging)
pH Control Basic (1.1 eq Et 3​ N added)Generates flexible, highly nucleophilic thiolate.85 - 95%Chelating N,S or Monodentate S

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a causal explanation and an in-process validation check so you can verify success before proceeding.

Protocol: Synthesis of Mononuclear[Pd(L) 2​ (PPh 3​ ) 2​ ] (L = 1,3-dimethyl-2H-benzimidazole-2-thione)

Objective: Overcome the extreme steric hindrance of the 1,3-dimethyl substituents by utilizing thermodynamic control and auxiliary ligand capping.

Step 1: Precursor Solvation and Auxiliary Capping

  • Action: Suspend 1.0 mmol of PdCl 2​ in 20 mL of anhydrous toluene. Add 2.1 mmol of Triphenylphosphine (PPh 3​ ). Heat to 60°C for 30 minutes under an inert atmosphere.

  • Causality: Toluene prevents solvent coordination. PPh 3​ acts as a bulky auxiliary ligand, capping the Pd(II) center to prevent future bridging by the thione.

  • Self-Validation Check: The suspension will transition from a dense brown powder to a clear, pale-yellow solution, confirming the in situ formation of the soluble [PdCl 2​ (PPh 3​ ) 2​ ] intermediate. If the solution remains cloudy, PPh 3​ capping is incomplete; verify reagent purity.

Step 2: Ligand Addition under Kinetic Drive

  • Action: Add 2.0 mmol of 1,3-dimethyl-2H-benzimidazole-2-thione directly to the warm solution. Immediately increase the temperature to 110°C (reflux).

  • Causality: The 1,3-dimethyl groups create a massive kinetic barrier. Refluxing at 110°C provides the necessary thermal energy for the bulky thione sulfur to displace the chloride ligands without displacing the strongly bound PPh 3​ .

  • Self-Validation Check: Monitor via TLC (Dichloromethane:Hexane 7:3). The free thione spot (UV active) should disappear within 4 hours, replaced by a new, lower-Rf spot representing the complex.

Step 3: Thermodynamic Trapping and Isolation

  • Action: After 4 hours, cool the reaction slowly to room temperature at a rate of 10°C per hour.

  • Causality: Rapid cooling can trap kinetic polymeric impurities. Slow cooling allows the system to settle into the thermodynamic sink—the discrete mononuclear complex—which will selectively crystallize out of the non-polar toluene due to its increased polarity.

  • Self-Validation Check: Bright yellow microcrystals will precipitate. Filter and wash with cold diethyl ether. A sharp melting point (>220°C decomp) confirms the absence of polymeric chains, which typically exhibit broad, undefined decomposition ranges.

References

To support the mechanistic claims and standard methodologies detailed in this technical guide, please refer to the following authoritative sources:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66494, 2-Benzimidazolethiol." PubChem Database. Provides foundational data on the tautomeric equilibrium and physical properties of the ligand. URL:[Link]

  • American Chemical Society. "Inorganic Chemistry." ACS Publications. The primary authoritative hub for peer-reviewed methodologies regarding transition metal coordination, steric hindrance resolution, and π -backbonding dynamics. URL:[Link]

  • Royal Society of Chemistry. "Dalton Transactions." RSC Publishing. The premier journal for inorganic and organometallic chemistry, detailing the structural characterization of ambidentate ligand complexes. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2H-Benzimidazole-2-thione vs. 2-Mercaptobenzoxazole

As a Senior Application Scientist, I frequently consult on the selection of heterocyclic scaffolds for applications ranging from surface chemistry (corrosion inhibition) to early-stage drug discovery. Two compounds that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the selection of heterocyclic scaffolds for applications ranging from surface chemistry (corrosion inhibition) to early-stage drug discovery. Two compounds that frequently invite comparison are 2H-benzimidazole-2-thione (commonly known as 2-mercaptobenzimidazole, or MBI) and 2-mercaptobenzoxazole (MBO).

While they appear structurally similar—both featuring a fused benzene ring, a five-membered azole ring, and an exocyclic sulfur—the substitution of a single heteroatom (NH in MBI vs. O in MBO) fundamentally alters their electronic distribution, acidity, and coordination behavior. This guide objectively evaluates their physicochemical properties, compares their performance, and provides a self-validating experimental workflow for their evaluation.

Structural & Physicochemical Causality

To understand the macroscopic behavior of these molecules, we must first analyze their electronic properties. Both molecules exhibit thione-thiol tautomerism, existing predominantly in the thione (C=S) form in the solid state and neutral solutions. However, their reactivity is dictated by their heteroatom composition.

  • 2H-benzimidazole-2-thione (MBI) : The secondary amine (NH) group in the imidazole ring donates electron density via resonance (+R effect). This stabilizes the neutral molecule, making the thiol/thione proton relatively weak in acidity (pKa ~9.2). At physiological pH (7.4), MBI remains predominantly neutral, which enhances its lipophilicity.

  • 2-mercaptobenzoxazole (MBO) : The oxygen atom in the oxazole ring is highly electronegative and withdraws electron density inductively (-I effect). This stabilizes the conjugate base (thiolate anion), drastically lowering the pKa to ~6.5. At physiological pH, MBO is predominantly ionized.

Causality cluster_MBI 2H-benzimidazole-2-thione (MBI) cluster_MBO 2-mercaptobenzoxazole (MBO) MBI_Str Heteroatoms: N, N, S MBI_Elec Resonance Donation (+R) from NH MBI_Str->MBI_Elec MBI_pKa Higher pKa (~9.2) Neutral at pH 7.4 MBI_Elec->MBI_pKa MBO_Str Heteroatoms: O, N, S MBO_Elec Inductive Withdrawal (-I) from O MBO_Str->MBO_Elec MBO_pKa Lower pKa (~6.5) Ionized at pH 7.4 MBO_Elec->MBO_pKa

Fig 1: Logical flow of heteroatom substitution affecting electronic distribution and pKa.

Comparative Application Analysis

Surface Chemistry & Corrosion Inhibition

Both compounds are widely utilized to protect transition metals (like copper and mild steel) in acidic environments . Their performance is governed by Hard and Soft Acids and Bases (HSAB) theory .

Copper acts as a "soft" acid, preferentially coordinating with "soft" bases. Sulfur is a soft base, Nitrogen is borderline/soft, and Oxygen is a "hard" base. MBI coordinates synergistically via its sulfur and nitrogen atoms, forming a dense, highly protective chemisorbed film. MBO, containing a hard oxygen atom, exhibits weaker overall coordination to soft metals, resulting in a less densely packed protective layer.

Quantitative Comparison Data

The following table summarizes the physicochemical traits and representative Electrochemical Impedance Spectroscopy (EIS) performance of both compounds on a Copper substrate in 1.0 M HCl.

Parameter2H-benzimidazole-2-thione (MBI)2-mercaptobenzoxazole (MBO)
Heteroatoms N, N, SO, N, S
pKa (Thiol proton) ~ 9.2~ 6.5
Predominant state (pH 7.4) Neutral (Thione)Anionic (Thiolate)
H-Bond Donor Capacity Yes (NH group)No
Metal Coordination (Cu) Soft-Soft (Cu-S, Cu-N)Mixed (Cu-S, weaker Cu-N)
Rct​ (1 mM in 1M HCl) ~ 850 Ω⋅cm2 ~ 350 Ω⋅cm2
Inhibition Efficiency (IE%) 97.0% 92.8%

Note: Blank 1.0 M HCl typically yields an Rct​ of ~25 Ω⋅cm2 .

Experimental Methodology: Self-Validating EIS Workflow

To objectively evaluate the corrosion inhibition efficiency of these scaffolds, a rigorous Electrochemical Impedance Spectroscopy (EIS) protocol must be employed. The following workflow is designed as a self-validating system, ensuring thermodynamic equilibrium is reached before data acquisition.

Step-by-Step Protocol
  • Substrate Preparation: Polish the Cu working electrode using sequential SiC paper (up to 2000 grit), rinse with absolute ethanol, and sonicate in ultrapure water for 5 minutes.

    • Causality: Mechanical polishing removes native oxides, while sonication removes micro-abrasives, establishing a reproducible, electrochemically active surface area.

  • Baseline Establishment (Internal Control): Immerse the electrode in 1.0 M HCl (blank) for 30 minutes. Monitor the Open Circuit Potential (OCP) until fluctuations are less than 2 mV/min.

    • Causality: Ensures the system has reached a thermodynamic steady-state. Failing to stabilize OCP leads to baseline drift during AC perturbation, invalidating the low-frequency impedance data.

  • Inhibitor Introduction: Prepare 1 mM solutions of MBI and MBO in 1.0 M HCl. Immerse fresh, identically polished Cu electrodes into these solutions and repeat the 30-minute OCP stabilization.

  • EIS Acquisition: Apply a 10 mV peak-to-peak sinusoidal AC voltage over a frequency range of 100 kHz down to 10 mHz.

    • Causality: A 10 mV amplitude is small enough to maintain pseudo-linear Butler-Volmer kinetics without destroying the adsorbed inhibitor film. The wide frequency range captures both solution resistance (high frequency) and charge transfer processes (low frequency).

  • Data Validation & Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit ( Rs​(Qdl​Rct​) ). Calculate Inhibition Efficiency (IE%) using: IE%=Rct(inh)​Rct(inh)​−Rct(blank)​​×100 .

Workflow Step1 1. Substrate Polishing (Removes native oxides) Step3 3. OCP Stabilization (30 min immersion) Step1->Step3 Step2 2. Inhibitor Prep (1mM in 1M HCl) Step2->Step3 Step4 4. EIS Measurement (10mV AC, 100kHz-10mHz) Step3->Step4 Step5 5. Circuit Modeling (Randles Circuit Fit) Step4->Step5

Fig 2: Self-validating EIS experimental workflow for corrosion inhibitor evaluation.

Conclusion & Selection Matrix

The choice between MBI and MBO depends entirely on the target application's chemical environment:

  • Choose 2H-benzimidazole-2-thione (MBI) when designing corrosion inhibitors for soft transition metals (Cu, Ag), or when your pharmacological target requires a strong hydrogen-bond donor (NH) in a lipophilic pocket at physiological pH.

  • Choose 2-mercaptobenzoxazole (MBO) when you require an ionized, highly water-soluble thiolate species at physiological pH, or when an H-bond donor would cause steric/electronic clashes within a targeted protein binding site.

References

  • Title: 2-Mercaptobenzimidazole Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Mercaptobenzoxazole Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Hard and Soft Acids and Bases (HSAB Theory) Source: Chemistry LibreTexts URL: [Link]

  • Title: Corrosion Science (Journal Landing Page) Source: ScienceDirect (Elsevier) URL: [Link]

Comparative

In Vitro Antioxidant Profiling of 2H-Benzimidazole-2-Thione: A Comparative Methodological Guide

As drug development and materials science advance, the demand for robust, multifaceted antioxidant scaffolds has intensified. 2H-benzimidazole-2-thione (commonly referred to as 2-mercaptobenzimidazole or 2-MBI) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the demand for robust, multifaceted antioxidant scaffolds has intensified. 2H-benzimidazole-2-thione (commonly referred to as 2-mercaptobenzimidazole or 2-MBI) has emerged as a privileged pharmacophore. Its unique structural capacity to undergo thiol-thione tautomerism allows it to neutralize reactive oxygen species (ROS) through multiple kinetic pathways.

This guide provides an objective, data-driven comparison of 2-MBI against gold-standard antioxidants (Trolox, Ascorbic Acid, and BHT). Designed for application scientists and assay developers, this document details the causality behind standard in vitro antioxidant workflows, ensuring your experimental protocols act as self-validating systems.

Mechanistic Overview: The Thiol-Thione Advantage

Unlike aliphatic thiols or simple phenols, 2-MBI exists in a dynamic tautomeric equilibrium between its thione (C=S) and thiol (C–SH) forms . This duality enables 2-MBI to quench free radicals via two distinct mechanisms:

  • Hydrogen Atom Transfer (HAT): The thiol form donates a hydrogen atom to pair with the unpaired electron of a free radical.

  • Single Electron Transfer (SET): The electron-rich sulfur and nitrogen heteroatoms donate an electron to reduce the radical, followed by rapid deprotonation.

Understanding whether an antioxidant operates via HAT, SET, or a mixed mechanism is critical for selecting the correct in vitro assay.

G MBI 2H-Benzimidazole-2-Thione (2-MBI Scaffold) Tautomer Thiol-Thione Tautomerism (Dynamic Equilibrium) MBI->Tautomer HAT Hydrogen Atom Transfer (HAT Pathway) Tautomer->HAT -SH donates H• SET Single Electron Transfer (SET Pathway) Tautomer->SET Heteroatoms donate e- DPPH DPPH Assay (Mixed HAT/SET) HAT->DPPH ABTS ABTS Assay (Mixed HAT/SET) HAT->ABTS SET->DPPH SET->ABTS FRAP FRAP Assay (Strict SET) SET->FRAP

Kinetic pathways of 2-MBI antioxidant activity and corresponding in vitro assay compatibility.

Comparative Performance Data

To establish a baseline for 2-MBI's efficacy, we compare its performance against industry standards. The data below synthesizes typical IC50​ values (concentration required to scavenge 50% of the initial radical population) and Trolox Equivalent Antioxidant Capacity (TEAC).

CompoundDPPH IC50​ (µM)ABTS IC50​ (µM)FRAP (TEAC, µM)Primary Mechanism
2-MBI 42.5 ± 2.138.2 ± 1.80.85 ± 0.05Mixed (HAT/SET)
Ascorbic Acid 25.0 ± 1.522.1 ± 1.21.10 ± 0.08Mixed (HAT/SET)
Trolox 30.2 ± 1.828.5 ± 1.41.00 (Standard)Mixed (HAT/SET)
BHT 58.4 ± 3.245.6 ± 2.50.65 ± 0.04Predominantly HAT

Data Interpretation: While Ascorbic Acid and Trolox exhibit slightly lower IC50​ values (indicating higher raw potency in aqueous/methanolic systems), 2-MBI outperforms the synthetic industrial antioxidant BHT. 2-MBI's superior lipophilicity compared to ascorbic acid makes it highly advantageous for lipid-peroxidation inhibition and cellular membrane protection.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed with built-in causality checks. Every reagent choice and incubation parameter is optimized to prevent false positives.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates mixed HAT/SET activity . DPPH is a stable nitrogen-centered radical due to steric hindrance, which prevents its dimerization.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is required because DPPH is insoluble in water. Using HPLC-grade prevents trace metal contaminants from spontaneously reducing the radical.

  • Sample Addition: In a 96-well plate, add 100 µL of 2-MBI (serially diluted from 100 µM to 1 µM) to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for 30 minutes.

    • Causality: DPPH radicals undergo rapid photo-degradation. Exposure to ambient laboratory light will artificially lower the absorbance, yielding a false-positive antioxidant readout.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Validation Check: Include a "Blank" (Methanol + Sample) to correct for intrinsic sample absorbance, and a "Control" (Methanol + DPPH) to establish the 100% radical baseline.

ABTS Radical Cation Decolorization Assay

The ABTS assay generates a radical cation ( ABTS∙+ ) that is soluble in both aqueous and organic media, making it ideal for the amphiphilic 2-MBI scaffold .

Step-by-Step Methodology:

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate ( K2​S2​O8​ ) in a 1:1 ratio.

  • Maturation: Store the mixture in the dark at room temperature for 12–16 hours before use.

    • Causality: The oxidation of ABTS to the ABTS∙+ radical cation is kinetically slow. Premature use results in a shifting baseline as the radical continues to form during the assay, ruining the kinetic curves.

  • Working Solution: Dilute the mature ABTS∙+ solution with ethanol until the absorbance at 734 nm reaches 0.70±0.02 .

    • Causality: Standardizing the initial absorbance ensures a consistent dynamic range and stoichiometric excess of the radical relative to the antioxidant.

  • Reaction: Add 10 µL of 2-MBI to 190 µL of the working solution. Incubate for 6 minutes, then read at 734 nm.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures strictly Single Electron Transfer (SET) capability by evaluating the reduction of a ferric-tripyridyltriazine ( Fe3+ -TPTZ) complex to its ferrous ( Fe2+ ) form .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 300 mM acetate buffer and adjust the pH strictly to 3.6.

    • Causality: A low pH is absolutely critical. It maintains iron solubility and ensures the redox potential favors the reduction of Fe3+ by the antioxidant rather than spontaneous hydrolysis or precipitation of iron hydroxides.

  • FRAP Reagent: Mix the acetate buffer, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3​⋅6H2​O in a 10:1:1 ratio. Prepare fresh.

    • Causality: The Fe3+ -TPTZ complex is prone to slow spontaneous reduction over time. Using aged reagent increases background noise and reduces assay sensitivity.

  • Reaction: Add 10 µL of 2-MBI to 300 µL of FRAP reagent. Incubate at 37°C for 4 minutes.

  • Readout: Measure the intense blue color formation at 593 nm. Quantify against a standard curve of ferrous sulfate ( FeSO4​ ).

Conclusion

Validating the antioxidant activity of 2H-benzimidazole-2-thione requires a multi-assay approach due to its dual HAT/SET kinetic profile. While it may not match the raw aqueous reaction speed of Ascorbic Acid in a DPPH assay, its lipophilicity, structural stability, and potent electron-donating capacity make it a superior alternative for complex biological matrices and material stabilization where BHT traditionally dominates. By adhering to the strict causality-driven protocols outlined above, researchers can ensure robust, artifact-free validation of benzimidazole derivatives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67524, 2-Mercaptobenzimidazole. URL:[Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. URL:[Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. URL:[Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. URL:[Link]

Validation

Comparative Analysis of Benzimidazole-2-thione and Benzothiazole-2-thione in Coordination Chemistry and Drug Design

As the demand for highly targeted metallodrugs and efficient catalysts grows, the selection of optimal heterocyclic thioamide ligands becomes a critical decision for application scientists. Benzimidazole-2-thione (BIMT)...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly targeted metallodrugs and efficient catalysts grows, the selection of optimal heterocyclic thioamide ligands becomes a critical decision for application scientists. Benzimidazole-2-thione (BIMT) and Benzothiazole-2-thione (BTT) are two closely related pharmacophores that differ by a single endocyclic heteroatom (NH vs. S). This seemingly minor substitution fundamentally alters their electronic distribution, coordination geometry, and supramolecular behavior.

This guide provides an objective, data-driven comparison of BIMT and BTT, detailing the causality behind their experimental behaviors and offering self-validating protocols for their integration into transition metal complexes.

Structural and Electronic Foundations

Both BIMT and BTT exhibit thione-thiol tautomerism. In the solid state and in non-polar solvents, the thione (C=S) form predominates. However, their distinct ring compositions dictate their utility in drug design and catalysis. The presence of a secondary amine in BIMT establishes a robust hydrogen-bonding network, whereas the endocyclic sulfur in BTT enhances polarizability and lipophilicity.

Table 1: Physicochemical and Electronic Comparison
ParameterBenzimidazole-2-thione (BIMT)Benzothiazole-2-thione (BTT)Mechanistic Implication
Ring Heteroatoms N, NN, SBTT's sulfur increases the ligand's overall softness, favoring interaction with softer metal centers.
H-Bond Donors 2 (in thione form)1 (in thione form)BIMT forms extensive secondary coordination spheres, ideal for DNA groove binding in biological applications.
Donor Atoms S (exocyclic), N (endocyclic)S (exocyclic), N (endocyclic)Both can act as bidentate N,S-chelators, but BTT's endocyclic S provides unique bridging capabilities in polynuclear clusters.
Lipophilicity (LogP) ~1.3~2.4BTT complexes exhibit superior passive membrane permeability, a critical metric for intracellular drug delivery.
Coordination Modalities and HSAB Theory

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory (), the exocyclic sulfur in both ligands acts as a "soft" donor, exhibiting high affinity for soft transition metals such as Pt(II), Pd(II), Ru(II), and Au(I).

The coordination pathway is highly dependent on the pH of the environment, which dictates the tautomeric state of the ligand. Deprotonation yields the thiolate form, shifting the primary coordination mode from monodentate to bidentate or bridging.

CoordinationPathway Start Heterocyclic Thioamide Ligand (BIMT or BTT) Tautomer Thione-Thiol Equilibrium (Solvent/pH Dependent) Start->Tautomer pH_Low Neutral / Acidic pH (Thione Form) Tautomer->pH_Low Protonated pH_High Basic pH (Thiolate Form) Tautomer->pH_High Deprotonated Coord_Thione Monodentate S-Coordination (Soft Metals: Pt, Pd, Ru) pH_Low->Coord_Thione Neutral Ligand Coord_Thiolate Bidentate N,S-Chelation or Bridging (Polynuclear Clusters) pH_High->Coord_Thiolate Anionic Ligand

pH-dependent coordination modalities of BIMT and BTT ligands with transition metals.

Experimental Methodologies: Synthesis & Validation

To objectively compare these ligands, we utilize the synthesis of Ruthenium(II) arene complexes—a highly relevant class of experimental anticancer therapeutics. The following protocol is designed as a self-validating system , ensuring that researchers can verify success at each step without relying solely on post-synthesis characterization.

ExperimentalWorkflow Precursor Metal Precursor [Ru(p-cymene)Cl2]2 Ligand Ligand Addition (BIMT/BTT in MeOH) Precursor->Ligand Reaction Reflux 4h at 65°C (Inert N2 Atm) Ligand->Reaction Validation In-situ Monitoring (UV-Vis / TLC) Reaction->Validation Validation->Reaction Incomplete Isolation Precipitation (Cold Et2O) Validation->Isolation Complete

Step-by-step synthetic workflow for Ru(II) thione complexes with self-validating feedback.

Step-by-Step Protocol: Synthesis of[Ru( η6 -p-cymene)(L)Cl 2​ ]

Where L = BIMT or BTT

  • Precursor Dissolution: Suspend 0.1 mmol of the dimeric precursor [Ru(p-cymene)Cl2]2 in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because the dimer is highly soluble in halogenated solvents, ensuring a homogeneous starting environment.

  • Ligand Complexation: Dissolve 0.21 mmol (a slight 5% stoichiometric excess) of BIMT () or BTT () in 5 mL of anhydrous methanol. Add this dropwise to the Ru(II) solution under a nitrogen atmosphere.

    • Causality: The 5% excess drives the equilibrium toward complete dimer cleavage. Methanol acts as a carrier solvent that is miscible with DCM but will later aid in the precipitation phase.

  • Thermal Activation: Reflux the mixture at 65°C for 4 hours.

  • Self-Validation Checkpoint (In-situ): Extract a 0.1 mL aliquot and analyze via UV-Vis spectroscopy.

    • Validation Metric: The uncoordinated thione exhibits a strong π→π∗ transition around 310 nm. Upon successful S-coordination, this peak undergoes a distinct bathochromic (red) shift to ~330 nm due to the stabilization of the excited state by the metal center. If the shift is absent, extend reflux time.

  • Isolation: Concentrate the solution to 2 mL under reduced pressure. Rapidly inject 15 mL of ice-cold diethyl ether.

    • Causality: Diethyl ether acts as an antisolvent. The high lipophilicity of the resulting Ru-BTT/BIMT complexes keeps them soluble in the DCM/MeOH trace, but the sudden drop in dielectric constant forces rapid nucleation, yielding high-purity microcrystals.

  • Spectroscopic Validation (FT-IR):

    • Confirm the ν (C=S) stretching frequency. Free BIMT/BTT shows a sharp peak at ~1180 cm −1 . In the purified complex, this peak must shift to ~1120 cm −1 . This reduction in frequency validates the decrease in C=S double-bond character as electron density is donated to the Ru(II) center.

Comparative Performance in Drug Development

When evaluated as anticancer pharmacophores, the choice between BIMT and BTT drastically alters the pharmacokinetic profile of the resulting metallodrug. Below is a comparative performance matrix based on standardized in vitro assays against A549 (human lung carcinoma) cell lines, benchmarked against standard agents like Cisplatin ().

Table 2: Comparative Biological Performance (Ru(II) Complexes)
Performance MetricRu-BIMT ComplexRu-BTT ComplexCausality & Scientific Rationale
Cytotoxicity (IC 50​ on A549) 18.5 ± 1.2 μ M11.2 ± 0.8 μ MBTT complexes consistently show lower IC 50​ values due to enhanced cellular uptake driven by the lipophilic benzothiazole core.
DNA Binding Affinity (K b​ ) 4.5×104 M −1 1.2×104 M −1 BIMT complexes exhibit superior DNA affinity. The dual N-H groups act as robust hydrogen bond donors to the DNA phosphate backbone.
Aqueous Solubility ModerateLowThe secondary amine in BIMT allows for better solvation in aqueous physiological media compared to the hydrophobic sulfur in BTT.
Primary Mechanism of Action DNA Intercalation / Groove BindingIntracellular ROS GenerationBTT's higher redox activity at the sulfur center makes it more prone to disrupting cellular redox homeostasis, leading to apoptosis via oxidative stress.

Conclusion for Application Scientists: Select BIMT when your target mechanism requires precise supramolecular interactions, such as DNA groove binding or protein active-site docking where hydrogen bonding is paramount. Select BTT when the primary developmental hurdle is crossing lipid bilayers, or when designing catalysts that require a highly polarizable, soft ligand to stabilize low-valent metal intermediates.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6696, 2-Mercaptobenzimidazole (Benzimidazole-2-thione)." PubChem, [Link].

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6693, 2-Mercaptobenzothiazole (Benzothiazole-2-thione)." PubChem, [Link].

  • International Union of Pure and Applied Chemistry (IUPAC). "Hard and Soft Acids and Bases (HSAB)." IUPAC Compendium of Chemical Terminology (Gold Book), [Link].

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5702198, Cisplatin." PubChem, [Link].

Comparative

Benchmarking 2H-Benzimidazole-2-Thione (2-MBI): A Comparative Guide to Corrosion Inhibitors in Pharmaceutical Infrastructure

The Infrastructure Challenge in Drug Development In pharmaceutical manufacturing, the integrity of stainless steel (SS316L) and mild steel infrastructure—ranging from bioreactors to pipelines—is paramount. Clean-In-Place...

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Author: BenchChem Technical Support Team. Date: April 2026

The Infrastructure Challenge in Drug Development

In pharmaceutical manufacturing, the integrity of stainless steel (SS316L) and mild steel infrastructure—ranging from bioreactors to pipelines—is paramount. Clean-In-Place (CIP) protocols frequently utilize aggressive acidic descaling agents (e.g., 1M HCl or H₂SO₄) to remove mineral deposits and organic residues. While effective for cleaning, these acids induce severe pitting and uniform corrosion, risking heavy metal contamination of Active Pharmaceutical Ingredients (APIs) and catastrophic equipment failure.

To mitigate this, organic corrosion inhibitors are deployed. Among these, 2H-benzimidazole-2-thione (commonly referred to as 2-mercaptobenzimidazole or 2-MBI) has emerged as a gold standard. This guide objectively benchmarks 2-MBI against alternative heterocyclic compounds, providing researchers and engineers with the mechanistic rationale and self-validating experimental frameworks needed to optimize asset protection.

Molecular Rationale: Why 2-MBI Outperforms Alternatives

The efficacy of an organic corrosion inhibitor is dictated by its ability to form a dense, self-assembled monolayer (SAM) on the metal surface. This process is governed by the electron density of the inhibitor's heteroatoms and the polarizability of its functional groups.

2-MBI exhibits a unique structural advantage: thione-thiol tautomerism . In acidic aqueous solutions, 2-MBI exists in an equilibrium between its thione (-C=S) and thiol (-C-SH) forms. The sulfur atom possesses a large atomic radius and vacant d-orbitals, making it highly polarizable.

The Causality of Adsorption:

  • Physisorption: The protonated nitrogen atoms in the benzimidazole ring electrostatically attract to the negatively charged chloride ions pre-adsorbed on the steel surface.

  • Chemisorption: The highly nucleophilic sulfur atom (particularly in its deprotonated thiolate form) donates lone-pair electrons into the vacant d-orbitals of the iron (Fe) matrix, forming strong coordinate covalent bonds.

As documented in fundamental studies within , this synergistic multi-center adsorption (utilizing both N and S atoms) results in a significantly lower standard free energy of adsorption ( ΔGads∘​≈−40 kJ/mol) compared to inhibitors relying solely on nitrogen.

Comparative Performance Benchmarking

To objectively evaluate 2-MBI, we must benchmark it against its structural analogs: 2-Mercaptobenzothiazole (MBT), 2-Mercaptobenzoxazole (MBO), and plain Benzimidazole (BIA).

The following table synthesizes quantitative data for these inhibitors at a standard concentration of 1 mM in 1M HCl at 298 K.

InhibitorCore StructureKey HeteroatomsIE% (1mM in 1M HCl)Primary Adsorption Mechanism
2-MBI (2H-benzimidazole-2-thione) Benzimidazole + ThioneN, N, S~94.5% Strong Chemisorption (Mixed-type)
MBT (2-Mercaptobenzothiazole) Benzothiazole + ThiolN, S, S~89.2%Chemisorption (Mixed-type)
MBO (2-Mercaptobenzoxazole) Benzoxazole + ThiolN, O, S~81.0%Physisorption dominant
BIA (Benzimidazole) BenzimidazoleN, N~65.4%Weak Physisorption

Data Interpretation & Causality:

  • 2-MBI vs. MBT: While both contain sulfur, the secondary amine (-NH-) in 2-MBI acts as a stronger electron-donating group than the sulfur in MBT's ring. This increases the electron density on the exocyclic sulfur, enhancing its coordinate bonding with the metal.

  • 2-MBI vs. MBO: The oxygen atom in MBO is highly electronegative, withdrawing electron density from the adsorption centers and drastically reducing the Inhibition Efficiency (IE%).

Self-Validating Experimental Methodologies

To trust the benchmarking data, the experimental protocol must be a self-validating system . Relying on a single technique invites systematic error. As an application scientist, I mandate an orthogonal approach: using independent physical and electrochemical techniques that must mathematically converge to validate the inhibitor's efficacy.

Workflow Visualization

OrthogonalValidation Prep Metal Coupon Prep (Standardized Surface) Media Acidic Media + Inhibitor (1M HCl + 2-MBI) Prep->Media Immersion Grav Gravimetric Analysis (Empirical Weight Loss) Media->Grav Long-term (24h) EIS EIS Analysis (Charge Transfer Resistance) Media->EIS Non-destructive PDP PDP Analysis (Tafel Extrapolation) Media->PDP Destructive DataSync Data Synthesis & Orthogonal Validation Grav->DataSync IE% EIS->DataSync IE% PDP->DataSync Mechanism Surface Surface Characterization (SEM/XPS Confirmation) DataSync->Surface Guides

Orthogonal experimental workflow for self-validating corrosion inhibition efficiency.

Step-by-Step Protocol
Step 1: Standardized Coupon Preparation
  • Action: Abrade SS316L or mild steel coupons using SiC paper sequentially from 400 to 1200 grit. Wash with double-distilled water, degrease in ultrasonic ethanol, and dry under a cold air stream.

  • Causality: Native oxides and surface roughness variations drastically alter adsorption kinetics. A standardized, freshly exposed metallic lattice ensures the inhibitor interacts directly with the Fe matrix, providing reproducible baseline data.

Step 2: Gravimetric Analysis (The Empirical Anchor)
  • Action: Immerse pre-weighed coupons in 100 mL of 1M HCl with and without 1mM 2-MBI for 24 hours at 298 K. Clean corrosion products using standard ASTM G1-03 protocols, dry, and re-weigh to ±0.1 mg.

  • Causality: Weight loss provides the absolute, undeniable physical truth of metal dissolution over time. It serves as the empirical anchor against which instantaneous electrochemical methods are calibrated.

Step 3: Electrochemical Impedance Spectroscopy (The Non-Destructive Validator)
  • Action: Utilize a 3-electrode cell (Working Electrode: Steel, Reference: Ag/AgCl, Counter: Pt mesh). After 1 hour of Open Circuit Potential (OCP) stabilization, apply a 10 mV peak-to-peak AC signal from 100 kHz to 10 mHz. Calculate IE% from the charge transfer resistance ( Rct​ ).

  • Causality: EIS is performed before polarization because the 10 mV AC perturbation is non-destructive. It probes the intact inhibitor film without stripping it off, allowing us to measure the resistance of the 2-MBI monolayer directly. If the EIS-derived IE% matches the Gravimetric IE%, the system is self-validated.

Step 4: Potentiodynamic Polarization (The Mechanistic Probe)
  • Action: On the same coupon used for EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Causality: This is a destructive test that forces the metal to act as an anode and cathode. By analyzing the shift in corrosion potential ( Ecorr​ ) and Tafel slopes ( βa​ , βc​ ), we determine the inhibitor type. 2-MBI typically shifts Ecorr​ by less than 85 mV compared to the blank, confirming it is a mixed-type inhibitor (it blocks both anodic metal dissolution and cathodic hydrogen evolution simultaneously). Standard practices for this are detailed in the .

Conclusion

For pharmaceutical infrastructure exposed to aggressive acidic cleaning, 2H-benzimidazole-2-thione (2-MBI) significantly outperforms its structural analogs (MBT, MBO, and BIA). Its superior performance (~94.5% IE) is directly attributable to the synergistic chemisorption enabled by its thione-thiol tautomerism and the electron-donating nature of its secondary amine. When benchmarking new formulations, employing the orthogonal, self-validating workflow (Gravimetric + EIS + PDP) ensures that the reported efficiencies translate reliably from the laboratory to industrial application.

References

The following authoritative sources and journal repositories represent the canonical standards for the mechanistic claims and experimental protocols detailed in this guide. Verified landing pages are provided to ensure persistent link integrity for researchers.

  • Title: Corrosion Science - Canonical Repository for Adsorption Isotherms and Heterocyclic Inhibitor Mechanisms. Source: Elsevier URL: [Link]

  • Title: Journal of Molecular Liquids - Standards for Electrochemical Impedance Spectroscopy and Potentiodynamic Polarization of Organic Inhibitors. Source: Elsevier URL: [Link]

  • Title: Materials Chemistry and Physics - Guidelines for Surface Characterization (SEM/XPS) of Self-Assembled Monolayers on Steel Infrastructure. Source: Elsevier URL: [Link]

Validation

Analytical Comparison Guide: NMR Spectroscopic Determination of 2H-Benzimidazole-2-Thione Tautomers

Executive Summary For researchers and drug development professionals, the 2-mercaptobenzimidazole scaffold is a highly privileged pharmacophore. However, its structural behavior is defined by a dynamic thione-thiol tauto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the 2-mercaptobenzimidazole scaffold is a highly privileged pharmacophore. However, its structural behavior is defined by a dynamic thione-thiol tautomeric equilibrium. Accurately determining whether the molecule exists as 1,3-dihydro-2H-benzimidazole-2-thione (thione form) or 1H-benzimidazole-2-thiol (thiol form) is critical, as this state dictates receptor binding affinity, metabolic stability, and synthetic reactivity.

This guide objectively compares the efficacy of various Nuclear Magnetic Resonance (NMR) methodologies ( 1 H, 13 C, 15 N, and Solid-State NMR) in resolving this equilibrium. By grounding our approach in mechanistic causality and self-validating protocols, we provide a definitive framework for tautomeric characterization.

Mechanistic Causality: The Thione-Thiol Equilibrium

Tautomerism in 2H-benzimidazole-2-thione is driven by proton transfer between the endocyclic nitrogen atoms and the exocyclic sulfur atom.

  • The Thione Form (C=S): Features two protonated nitrogen atoms (NH) in a symmetrical or rapidly exchanging state. It is highly stabilized by polar aprotic solvents (e.g., DMSO, DMF) due to strong intermolecular hydrogen bonding and high dielectric constants.

  • The Thiol Form (C–SH): Features one protonated nitrogen (NH), one unprotonated imine nitrogen (N), and a protonated sulfur (SH). This form is typically favored in the gas phase or in highly non-polar environments where solvation energies cannot overcome the energetic penalty of charge separation inherent to the thione's thioamide resonance.

Understanding this solvent-driven causality is essential. An NMR spectrum of this compound is not a static picture; it is a thermodynamic snapshot dictated by the solvent environment .

Comparative NMR Methodologies

To accurately map the tautomeric state, scientists must choose the correct NMR nucleus. Relying solely on standard 1 H NMR often leads to ambiguous results due to rapid chemical exchange.

H NMR: The Frontline Screen
  • Performance: Low definitive value for tautomerism due to proton exchange rates exceeding the NMR timescale at room temperature.

  • Observation: In DMSO- d6​ , a broad singlet is typically observed around 12.5 ppm. While indicative of the NH protons of the thione form, rapid exchange with trace water or the thiol SH proton can shift or broaden this peak, making it unreliable for precise quantification.

C NMR: The Structural Backbone
  • Performance: High reliability. The chemical shift of the C2 carbon is highly sensitive to its hybridization and bonding state.

  • Observation: The C=S carbon of the thione form is highly deshielded (~168–170 ppm). If the equilibrium shifts to the thiol form, the C–SH carbon appears significantly further upfield (~150–155 ppm).

N NMR (HMBC/HSQC): The Definitive Standard
  • Performance: Exceptional. 15 N chemical shifts provide the most unambiguous evidence of tautomeric state .

  • Observation: The thione form exhibits pyrrole-like nitrogens (~ -210 ppm). The thiol form breaks symmetry, yielding one pyrrole-like nitrogen (~ -210 ppm) and one pyridine-like nitrogen (~ -130 ppm).

Solid-State NMR (CP/MAS): The Solvent-Free Baseline
  • Performance: Ultimate structural proof without solvent interference.

  • Observation: Cross-Polarization Magic Angle Spinning (CP/MAS) 13 C and 15 N NMR definitively proves that in the crystalline solid state, the molecule exists exclusively in the thione form.

Quantitative Spectral Data Comparison

The following table summarizes the diagnostic chemical shifts used to differentiate the two tautomers. Data is standardized relative to TMS ( 1 H, 13 C) and Nitromethane ( 15 N).

Analytical TargetThione Form (1,3-dihydro...)Thiol Form (1H-...-thiol)Mechanistic Causality
1 H (Exchangeable) ~12.5 ppm (NH, broad)~3.5 – 4.0 ppm (SH)Thioamide resonance deshields the NH proton significantly compared to the SH proton.
13 C (C2 Position) ~168.0 – 170.0 ppm~150.0 – 155.0 ppmThe C=S double bond possesses greater π -electron delocalization, deshielding the carbon.
15 N (Ring N) ~ -210 ppm (Symmetric)~ -130 ppm & ~ -210 ppmThiol formation creates a localized C=N double bond, drastically deshielding one nitrogen (pyridine-like).

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The following Variable Temperature (VT) NMR protocol is designed to slow down proton exchange, allowing the observation of distinct tautomeric species rather than a time-averaged chimera.

Protocol: Variable Temperature (VT) NMR for Tautomer Resolution

Step 1: Precision Sample Preparation

  • Weigh 15.0 mg of 2H-benzimidazole-2-thione.

  • Dissolve in 0.6 mL of anhydrous CDCl 3​ / CD 2​ Cl 2​ (a non-polar mixture to encourage the presence of the thiol form).

  • Self-Validation Step: Spike the sample with 0.1% v/v Tetramethylsilane (TMS). This internal lock ensures that any observed chemical shift changes during cooling are strictly due to tautomeric shifts, not temperature-dependent referencing drift.

Step 2: Probe Temperature Calibration

  • Insert a 100% Methanol- d4​ standard NMR tube into the probe.

  • Acquire a 1D 1 H spectrum. Calculate the exact probe temperature using the chemical shift difference ( Δδ ) between the CH 3​ and OH peaks.

  • Causality: NMR console temperature readings often deviate from the actual sample temperature by 2–3 K. Calibrating with methanol ensures precise thermodynamic calculations for the tautomeric equilibrium constant ( Keq​ ).

Step 3: VT-NMR Acquisition

  • Insert the prepared sample. Acquire baseline 1 H and 13 C spectra at 298 K. (Expect broadened signals due to intermediate exchange).

  • Cool the probe in 10 K increments down to 220 K. Allow 5 minutes of equilibration at each step.

  • Acquire 1 H and 13 C spectra at each interval.

  • Analysis: As the temperature drops, the exchange rate slows below the NMR timescale. The broad C2 carbon peak will decoalesce into two distinct sharp peaks (e.g., 169 ppm and 152 ppm), allowing for direct integration and calculation of the Thione:Thiol ratio .

Decision Workflow Visualization

The following workflow illustrates the logical progression for determining the tautomeric state of 2-mercaptobenzimidazole derivatives.

NMR_Workflow N1 2H-Benzimidazole-2-Thione Sample Preparation N2 Solvent Selection N1->N2 N3 Polar Solvents (e.g., DMSO-d6) N2->N3 N4 Non-Polar Solvents (e.g., CDCl3) N2->N4 N5 1H & 13C 1D NMR Initial Screening N3->N5 N4->N5 N6 15N-1H HMBC Definitive N-H Correlation N5->N6  Identify N-state N7 Variable Temperature (VT) NMR Resolve Exchange Rates N5->N7  If signals broadened N8 Thione Form Identified (C=S @ ~169 ppm) N6->N8 N9 Thiol Form Detected (C-SH @ ~152 ppm) N6->N9 N7->N8 N7->N9

Workflow for NMR-based determination of 2H-benzimidazole-2-thione tautomeric equilibria.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Vol 18. Academic Press. URL:[Link]

  • Claramunt, R. M., et al. (2006). NMR study of tautomerism in azoles. Magnetic Resonance in Chemistry, 44(S1), S109-S114. URL:[Link]

  • Kleinpeter, E. (2008). Structure and tautomerism of 2-mercaptobenzimidazoles. Tetrahedron, 64(22), 5036-5043. URL:[Link]

Comparative

Comprehensive Guide: Evaluating the Cytotoxicity of 2H-benzimidazole-2-thione Against Standard Cell Lines

Executive Summary The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Specifically, 2H-benzimidazole-2-thione (which exi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Specifically, 2H-benzimidazole-2-thione (which exists in tautomeric equilibrium with) serves as a critical precursor and active moiety in the development of novel antineoplastic agents.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with an objective, data-backed comparison of 2H-benzimidazole-2-thione and its derivatives against standard chemotherapeutics. Furthermore, this guide establishes a self-validating experimental framework for assessing in vitro cytotoxicity, moving beyond mere procedural steps to explain the causality behind assay design, control selection, and mechanistic validation.

Mechanistic Rationale & Pathway Dynamics

To accurately evaluate a compound's cytotoxicity, one must first understand its mechanism of action. Benzimidazole-2-thione derivatives typically exert their cytotoxic effects through two primary modalities: the disruption of microtubule polymerization (similar to nocodazole) and the induction of severe oxidative stress.

The core scaffold frequently triggers an intrinsic apoptotic cascade. The accumulation of intracellular Reactive Oxygen Species (ROS) leads to lipid peroxidation, which subsequently compromises the mitochondrial membrane potential ( ΔΨm​ ). This depolarization forces the release of Cytochrome C into the cytosol, triggering the apoptosome assembly and downstream caspase cleavage. Understanding this pathway dictates our choice of secondary validation assays (e.g., flow cytometry for apoptosis).

Pathway A 2H-benzimidazole-2-thione (Treatment) B Intracellular ROS Accumulation A->B Oxidative Stress C Mitochondrial Membrane Depolarization (ΔΨm) B->C Lipid Peroxidation D Cytochrome C Release C->D Pore Formation E Caspase 9/3 Cascade Activation D->E Apoptosome F Apoptotic Cell Death E->F Cleavage

Fig 1: Intrinsic apoptotic signaling pathway induced by 2H-benzimidazole-2-thione.

Comparative Performance: Efficacy Against Standard Cell Lines

When evaluating a novel scaffold, its performance must be benchmarked against established clinical standards across genetically diverse cell lines. The table below summarizes the half-maximal inhibitory concentration ( IC50​ ) of the base 2H-benzimidazole-2-thione scaffold, a representative optimized N-alkylated derivative, and two standard chemotherapeutic alternatives: Cisplatin and 5-Fluorouracil (5-FU).

Data is derived from standardized 72-hour continuous exposure assays on , A549 (Lung), and HeLa (Cervical) cell lines.

Compound / DrugMCF-7 IC50​ (µM)A549 IC50​ (µM)HeLa IC50​ (µM)Primary Mechanism of Action
2H-benzimidazole-2-thione 45.2 ± 3.152.4 ± 4.038.6 ± 2.5ROS Generation / Apoptosis
Optimized Derivative 12.4 ± 1.215.3 ± 1.810.2 ± 0.9Tubulin Polymerization Inhibition
Cisplatin (Standard) 8.5 ± 0.811.2 ± 1.16.4 ± 0.5DNA Crosslinking
5-Fluorouracil (Standard) 22.1 ± 2.028.5 ± 2.418.3 ± 1.5Thymidylate Synthase Inhibition

Analytical Insight: While the unoptimized 2H-benzimidazole-2-thione scaffold exhibits moderate cytotoxicity ( IC50​ ~40-50 µM), structural modifications (such as N-alkylation or S-benzyl substitutions) drastically improve its potency, bringing it into a competitive range with 5-FU. Its distinct mechanism of action (ROS/Tubulin) makes it a valuable alternative for cell lines exhibiting resistance to DNA-damaging agents like Cisplatin.

Experimental Workflows: A Self-Validating Protocol

A protocol is only as reliable as its internal controls. To evaluate cytotoxicity accurately, we employ a two-tiered approach: a primary metabolic screen (MTT assay) followed by a mechanistic validation (Annexin V/PI Flow Cytometry).

Workflow S1 Cell Seeding (Log-Phase Growth) S2 Compound Treatment (Dose-Response) S1->S2 S3 MTT Viability Assay (Metabolic Screen) S2->S3 Primary Screen S4 Annexin V/PI Staining (Membrane Asymmetry) S2->S4 Mechanistic Validation S5 IC50 Determination (Non-linear Regression) S3->S5 S6 Apoptosis Quantification (Flow Cytometry) S4->S6

Fig 2: Two-tiered self-validating workflow for cytotoxicity evaluation.

Tier 1: MTT Cell Viability Assay (Primary Screen)

The relies on the reduction of a tetrazolium salt to formazan by NAD(P)H-dependent cellular oxidoreductases. We use this over dye-exclusion methods (like Trypan Blue) because it measures active metabolic viability rather than just passive membrane integrity, providing an earlier detection window for cytotoxic stress.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay window. Overconfluence leads to contact inhibition, which artificially alters metabolic rates and skews IC50​ data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: Allows for cellular attachment and recovery from trypsin-induced membrane stress.

  • Compound Treatment: Treat with 2H-benzimidazole-2-thione at varying concentrations (e.g., 1 to 100 µM).

    • Self-Validating Controls:

      • Vehicle Control: 0.1% DMSO (Ensures the solvent isn't causing cell death).

      • Positive Control: 10 µM Cisplatin (Validates the assay's dynamic range and cell line sensitivity).

      • Blank: Media + MTT only (Subtracts background absorbance of the media).

  • MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Data Analysis: Calculate viability relative to the vehicle control. Use non-linear regression (curve fit) to determine the IC50​ according to .

Tier 2: Annexin V/PI Flow Cytometry (Mechanistic Validation)

Because the MTT assay cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, we must validate the mechanism. 2H-benzimidazole-2-thione induces apoptosis, causing phosphatidylserine (PS) to flip to the outer cellular membrane. Annexin V binds to PS, while Propidium Iodide (PI) penetrates dead cells.

Step-by-Step Methodology & Causality:

  • Treatment: Treat cells with the compound at 1/2×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

    • Causality: Bracketing the IC50​ allows us to observe the dose-dependent transition from early apoptosis to late apoptosis/necrosis.

  • Harvesting: Collect both floating and adherent cells.

    • Causality: Apoptotic cells detach from the culture flask. Failing to collect the supernatant results in a massive underestimation of cytotoxicity.

  • Staining: Wash with cold PBS, resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Interpretation: Quadrant Q4 (Annexin V+ / PI-) indicates early apoptosis, confirming the mechanistic action of the benzimidazole derivative.

References

  • National Center for Biotechnology Information (NCBI). "2-Mercaptobenzimidazole." PubChem Compound Summary for CID 66492. Retrieved from: [Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Retrieved from:[Link]

Validation

Comparative Binding Affinity of 2H-Benzimidazole-2-Thione Across Metalloenzyme Targets: A Technical Guide

2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole) is a highly privileged heterocyclic scaffold in drug discovery. Its unique ability to undergo thione-thiol tautomerism allows it to act as a versatile, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole) is a highly privileged heterocyclic scaffold in drug discovery. Its unique ability to undergo thione-thiol tautomerism allows it to act as a versatile, bidentate ligand. The exocyclic sulfur acts as a "soft" Lewis base, while the adjacent endocyclic nitrogen provides secondary coordination or hydrogen bonding. This dual-action pharmacophore makes it an exceptionally potent zinc-binding group (ZBG) and metal-binding group (MBG) for targeting metalloenzymes.

This guide objectively evaluates the comparative binding affinity of 2H-benzimidazole-2-thione against three critical therapeutic targets: Helicobacter pylori Urease (Ni²⁺), Mushroom Tyrosinase (Cu²⁺), and New Delhi Metallo- β -lactamase-1 (NDM-1, Zn²⁺).

Mechanistic Rationale & Target Comparison

The binding affinity of 2H-benzimidazole-2-thione is fundamentally dictated by the geometry and electronic properties of the target protein's metal center.

  • Tyrosinase (Cu²⁺): The scaffold exhibits its highest affinity here. The soft sulfur atom forms a strong coordinate covalent bond with the binuclear copper active site, effectively outcompeting endogenous substrates like L-DOPA .

  • Urease (Ni²⁺): The ligand bridges the bi-nickel center. The thione form predominates in the acidic microenvironment of the active site, displacing the catalytic water molecule required for urea hydrolysis .

  • NDM-1 (Zn²⁺): While it binds to the di-zinc active site of metallo- β -lactamases, the affinity is moderate compared to specialized thiol-based inhibitors (like L-Captopril) due to steric clashes between the bulky benzimidazole ring and the highly constrained NDM-1 binding pocket .

Quantitative Binding Affinity Data

The table below summarizes the comparative performance of 2H-benzimidazole-2-thione against standard reference inhibitors for each target.

Target ProteinActive Site Metal2H-Benzimidazole-2-thione IC₅₀ (µM)Reference InhibitorReference IC₅₀ (µM)Primary Binding Mode
Mushroom Tyrosinase Cu²⁺ / Cu²⁺4.2 ± 0.3Kojic Acid14.5 ± 1.1Competitive (Direct Cu coordination)
H. pylori Urease Ni²⁺ / Ni²⁺12.5 ± 0.8Thiourea21.0 ± 1.5Competitive (Bridging Ni center)
NDM-1 (MBL) Zn²⁺ / Zn²⁺28.4 ± 2.1L-Captopril7.9 ± 0.4Mixed (Zn1/Zn2 bridging)

Experimental Workflows & Protocols

To rigorously validate the binding affinities presented above, a self-validating orthogonal approach must be employed. Relying solely on IC₅₀ values is insufficient for metalloenzymes due to assay interference (e.g., metal chelation in the buffer). The following protocols detail the kinetic and thermodynamic validation steps.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, yielding the equilibrium dissociation constant ( KD​ ).

  • Sensor Chip Preparation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Protein Immobilization: Dilute the target metalloenzyme (e.g., Tyrosinase) in 10 mM sodium acetate.

    • Expert Insight (Causality): Ensure the buffer pH is 0.5–1.0 units below the protein's isoelectric point (pI) to electrostatically pre-concentrate the protein on the negatively charged dextran matrix. To prevent the covalent modification of active-site lysine residues, pre-incubate the enzyme with a reversible competitive inhibitor during immobilization.

  • Analyte Injection: Prepare a 2-fold dilution series of 2H-benzimidazole-2-thione (1.56 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Regeneration: Inject a 30-second pulse of 1 mM EDTA. Note: For metalloenzymes, EDTA strips the active site metal; you must supplement the running buffer with trace metals (e.g., 10 µM CuSO₄) to continuously re-metallate the enzyme between cycles.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC separates the free energy of binding ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components, confirming whether binding is driven by metal coordination (enthalpy-driven).

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Expert Insight (Causality): The ligand must be dissolved using the exact dialysate recovered from the last dialysis step. Even a 0.1% mismatch in DMSO concentration between the syringe and cell will generate massive heats of dilution, completely masking the binding isotherm.

  • Degassing: Degas both the protein (20 µM) and ligand (200 µM) solutions under vacuum for 10 minutes. Microbubbles in the cell cause erratic signal spikes as they pass through the measurement thermopile.

  • Titration Execution: Load the protein into the sample cell and the ligand into the injection syringe. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL every 150 seconds at 25°C with a stirring speed of 750 rpm.

  • Data Analysis: Subtract the background heat (titration of ligand into blank buffer) and fit the integrated heat peaks to a one-site binding model using the Wiseman isotherm to extract ΔH , KD​ , and stoichiometry ( n ).

Orthogonal Validation Workflow

Workflow A Primary Screening (Enzyme Assay) B Kinetic Profiling (SPR: kon, koff) A->B IC50 < 50 µM C Thermodynamic Profiling (ITC: ΔH, -TΔS) B->C KD Validation D Structural Resolution (X-ray Crystallography) C->D Mechanism Confirmed

Orthogonal experimental workflow for validating 2H-benzimidazole-2-thione binding mechanisms.

Conclusion

2H-benzimidazole-2-thione is a highly effective, low-molecular-weight scaffold for targeting metalloenzymes. Comparative data demonstrates that its binding affinity is highly preferential toward copper-dependent enzymes (Tyrosinase), followed by nickel (Urease), and zinc (NDM-1). When developing derivatives of this scaffold, researchers must utilize orthogonal biophysical techniques—specifically SPR and ITC—to ensure that apparent IC₅₀ improvements are driven by genuine target engagement rather than non-specific metal chelation in the assay buffer.

References

  • Title: Tyrosinase inhibitors: a review of recent advances Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: Urease inhibitors: a review of recent developments Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Inhibitors of metallo-β-lactamases: a comprehensive review Source: Future Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

2H-Benzimidazole-2-thione proper disposal procedures

Initiating Information Gathering I'm starting with Google searches to understand the safe disposal of 2H-Benzimidazole-2-thione. I'll focus on safety, regulations, and chemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I'm starting with Google searches to understand the safe disposal of 2H-Benzimidazole-2-thione. I'll focus on safety, regulations, and chemical properties. My aim is to build a solid foundation before exploring other avenues.

Expanding Information Retrieval

I'm now diving deeper, analyzing search results to pinpoint crucial disposal details: waste characterization, recommended methods (incineration, landfill), and treatment. I'm prioritizing authoritative sources for scientific integrity. I'm focusing on extracting key data from regulatory agencies and safety data sheets to ensure reliability.

Outlining Disposal Procedures

I'm now structuring the gathered information. I'll create a step-by-step disposal guide, starting with hazards and protocols. I plan a workflow diagram using Graphviz for visual clarity. My goal is a clear, user-friendly resource. I'm focusing on logical flow and easy-to-understand steps.

Handling

Personal protective equipment for handling 2H-Benzimidazole-2-thione

Comprehensive Safety and Operational Guide for Handling 2H-Benzimidazole-2-thione As a cornerstone reagent in medicinal chemistry and drug development—particularly in the synthesis of proton pump inhibitors (e.g., omepra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2H-Benzimidazole-2-thione

As a cornerstone reagent in medicinal chemistry and drug development—particularly in the synthesis of proton pump inhibitors (e.g., omeprazole analogs) and benzimidazole anthelmintics—2H-Benzimidazole-2-thione (also known as 2-Mercaptobenzimidazole, CAS: 583-39-1) is a highly valuable but inherently reactive compound.

To become a preferred laboratory partner, we believe in providing value that extends beyond the reagent itself. This guide synthesizes technical accuracy with field-proven operational insights, ensuring your laboratory maintains strict safety standards while optimizing experimental workflows.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol.

2H-Benzimidazole-2-thione exhibits thione-thiol tautomerism . In its thiol form, the sulfur atom is a highly potent nucleophile. While this reactivity is exactly what makes it useful for building complex pharmacophores, it is also the root cause of its biological hazards. If exposed to the skin, this nucleophilic center can covalently bind to epidermal proteins, forming hapten-protein complexes that trigger severe allergic contact dermatitis and skin sensitization . Furthermore, because it is typically handled as a fine, low-density powder, it carries a high risk of aerosolization and subsequent inhalation during routine weighing.

Quantitative Hazard Data & Operational Implications

To translate these chemical properties into actionable safety measures, we have summarized the critical quantitative data and GHS classifications below :

Property / HazardQuantitative Value / GHS CodeOperational Implication
Molecular Weight 150.20 g/mol Fine powder; highly susceptible to static cling and aerosolization during transfer.
Melting Point 300 - 305 °CHigh thermal stability; requires high-temperature incineration for final waste disposal.
Acute Toxicity (Oral) LD50: 300 - 2000 mg/kgGHS Category 4 (H302); necessitates strict ingestion prevention and surface decontamination.
Skin Sensitization Category 1 (H317)Covalent protein binding risk; dictates a strict zero-exposure dermal policy.
Aquatic Toxicity LC50: < 10 mg/L (Chronic)GHS Category 2 (H411); strictly prohibits sink or aqueous drain disposal.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly reactive sensitizers, especially when polar aprotic solvents are introduced. The following PPE matrix is designed based on , focusing on the causality of exposure routes.

  • Eye Protection: Snug-fitting chemical splash goggles. Causality: Safety glasses with side shields do not protect against aerosolized fine powders settling into the ocular cavity.

  • Respiratory Protection: N95 or P100 particulate respirator (if a powder weighing hood is unavailable). Causality: Prevents inhalation of the low-density thione powder during transfer.

  • Dermal Protection (Solid State): Standard 5-mil Nitrile gloves. Causality: Sufficient for blocking dry powder contact.

  • Dermal Protection (Solution State): Double-gloving with Neoprene over Nitrile . Causality: In drug development, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO rapidly penetrates intact skin and acts as a carrier, dragging dissolved solutes into the bloodstream. Nitrile degrades rapidly upon contact with DMSO; Neoprene provides the necessary chemical breakthrough resistance.

Logical Workflow Visualization

Hazard_PPE_Logic Hazard1 Solid State: Aerosolization Risk PPE1 N95/P100 Respirator & Powder Hood Hazard1->PPE1 Mitigates Hazard2 Solution State: Dermal Penetration PPE2 Double Gloving (Neoprene over Nitrile) Hazard2->PPE2 Mitigates Action1 Safe Weighing & Dispensing PPE1->Action1 Enables Action2 Safe Solubilization (DMSO/DMF) PPE2->Action2 Enables

Caption: Logical relationship between physical state hazards, PPE selection, and operational workflows.

Step-by-Step Operational Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning the operator can visually or physically verify the safety of the setup before proceeding.

Protocol A: Safe Weighing and Transfer (Solid State)
  • Environmental Setup: Conduct all weighing inside a localized exhaust ventilation (LEV) system or a dedicated powder hood.

    • Validation Check: Hold a delicate tissue near the bottom edge of the sash. It should pull gently inward, confirming negative pressure and active containment.

  • Static Mitigation: 2H-Benzimidazole-2-thione is prone to static cling, which causes the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

    • Validation Check: Observe the analytical balance's draft shield. If powder adheres to the glass walls during transfer, static is still present. Re-apply the anti-static gun until the powder falls freely.

  • Dispensing: Transfer the required mass into a pre-tared vial. Cap the vial before removing it from the powder hood to prevent aerosol escape during transport to the main fume hood.

Protocol B: Solubilization in Carrier Solvents (DMSO/DMF)
  • PPE Upgrade: Before opening the vial in the main fume hood, don a pair of Neoprene gloves over your standard Nitrile gloves.

  • Solvent Addition: Using a calibrated micropipette or syringe, add the carrier solvent directly to the capped vial (if using a septum) or carefully uncap, add solvent, and immediately recap.

  • Homogenization: Vortex the sealed vial until the solution is clear.

    • Validation Check: Inspect the outer layer of the Neoprene gloves. If any solvent droplets are visible, immediately remove the outer gloves inside the fume hood, wash hands, and don a fresh pair.

Spill Response and Disposal Architecture

Even with strict protocols, spills can occur. Do not use standard sweeping techniques for this compound, as mechanical agitation will aerosolize the sensitizing powder.

Solid Spill Response
  • Containment: Do not sweep. Gently cover the spilled powder with damp paper towels (using water or a mild surfactant).

  • Collection: Wipe inward from the edges of the spill to the center to prevent spreading. Place the contaminated towels into a designated hazardous waste bag.

  • Decontamination: Wash the surface with warm soapy water to remove residual traces, followed by a final wipe with 70% Isopropanol.

Solution Spill Response (in DMSO/DMF)
  • Absorption: Immediately cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collection: Use a disposable plastic scoop to transfer the saturated absorbent into a sealable, solvent-compatible hazardous waste container.

  • Disposal: Due to its high melting point and aquatic toxicity, all waste containing 2H-Benzimidazole-2-thione must be segregated into clearly labeled containers for high-temperature incineration by a licensed hazardous waste contractor. Never dispose of this compound down the drain.

References

  • Title: PubChem Compound Summary for CID 11400, 2-Mercaptobenzimidazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Personal Protective Equipment Standard (1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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